Risdiplam-hydroxylate-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C22H23N7O2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3 |
Clé InChI |
QDCCRWMQPQCJSO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Risdiplam-hydroxylate-d6 for Advanced Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Risdiplam-hydroxylate-d6, a critical tool in the bioanalytical study of Risdiplam (B610492), a treatment for Spinal Muscular Atrophy (SMA). Risdiplam-hydroxylate, also known as the M1 metabolite, is the primary circulating metabolite of Risdiplam.[1] The deuterated analog, this compound, serves as the gold-standard internal standard for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a stable isotope-labeled version of the M1 metabolite of Risdiplam, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it distinguishable by mass spectrometry from the endogenous M1 metabolite, while maintaining nearly identical chemical and physical properties.[2] This characteristic is paramount for its use as an internal standard in isotope dilution mass spectrometry, a technique that corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantitative bioanalysis.[2]
The parent drug, Risdiplam, is an orally bioavailable small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, leading to an increase in the production of functional SMN protein.[3] Understanding its metabolism is crucial for characterizing its pharmacokinetic and pharmacodynamic profile.
Physicochemical and Mass Spectrometric Data
The following tables summarize the key quantitative data for Risdiplam-hydroxylate (M1 metabolite) and its deuterated internal standard, this compound.
Table 1: General Properties
| Property | Risdiplam-hydroxylate (M1 Metabolite) | This compound | Citation |
| Chemical Formula | C₂₂H₂₃N₇O₂ | C₂₂H₁₇D₆N₇O₂ | [4] |
| Monoisotopic Mass | 417.1917 g/mol | 423.2294 g/mol | Calculated |
| Appearance | Crystalline solid | Crystalline solid | - |
| Solubility | Soluble in organic solvents, limited in water | Soluble in organic solvents, limited in water | - |
Table 2: Mass Spectrometry Parameters for Quantitative Analysis
Note: The specific MRM transitions for Risdiplam-hydroxylate (M1) and its deuterated internal standard are not publicly available in the reviewed literature. The values presented below are theoretical precursor ions based on the monoisotopic mass and common adducts in positive ion mode electrospray ionization (ESI+). Product ions would need to be determined empirically through infusion and fragmentation experiments.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Putative Product Ion (m/z) | Ionization Mode |
| Risdiplam-hydroxylate (M1) | 418.2 | To be determined experimentally | ESI+ |
| This compound (IS) | 424.2 | To be determined experimentally | ESI+ |
Metabolic Pathway of Risdiplam
Risdiplam is primarily metabolized by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7).[1] The major biotransformation is an N-hydroxylation reaction, leading to the formation of the pharmacologically inactive M1 metabolite.[1]
Caption: Metabolic conversion of Risdiplam to its M1 metabolite.
Experimental Protocols
The following protocols are based on methodologies described for the bioanalysis of Risdiplam and its M1 metabolite in biological matrices, primarily human plasma.[5][6]
Plasma Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of Risdiplam-hydroxylate (M1) and the internal standard from plasma samples. Due to the instability of the M1 metabolite, the use of a stabilizing agent is crucial.[5][6]
Materials:
-
Human plasma samples
-
This compound internal standard spiking solution
-
Precipitation solvent: Acetonitrile (B52724) with 0.1% formic acid
-
Stabilizing solution: Ascorbic acid solution (e.g., 1 M in water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the stabilizing ascorbic acid solution.
-
Add 20 µL of the this compound internal standard spiking solution to each sample, except for blank matrix samples.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are suggested starting parameters for the LC-MS/MS method, based on published methods for Risdiplam analysis.[7] Optimization will be required for specific instrumentation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | Phenomenex Kinetex XB C18 (or equivalent reversed-phase column) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 6.5-minute gradient with an increasing percentage of Mobile Phase B |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| MRM Transitions | See Table 2 (to be determined experimentally) |
Logical Workflow for Bioanalytical Method
The following diagram illustrates the logical workflow for the quantitative analysis of Risdiplam-hydroxylate (M1) in a biological sample using this compound as an internal standard.
Caption: Workflow for M1 metabolite analysis using a deuterated IS.
Synthesis of this compound
The specific, detailed synthesis protocol for this compound is not publicly available. However, the general approach for synthesizing deuterated metabolites for use as internal standards involves either:
-
Synthesis from a deuterated precursor: Incorporating deuterium into one of the starting materials for the synthesis of the M1 metabolite.
-
Direct deuteration of the M1 metabolite: This would involve H-D exchange reactions on the M1 metabolite itself, though this can be challenging to control regioselectively.
Given the complexity of the Risdiplam molecule, a multi-step synthesis starting from a deuterated building block is the more likely route.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Risdiplam, M1. Its use as an internal standard in LC-MS/MS assays, coupled with appropriate sample handling to ensure the stability of the analyte, allows for robust and reliable bioanalytical data generation. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Risdiplam, ultimately supporting its safe and effective use in patients with SMA. Researchers developing their own assays should perform full validation according to regulatory guidelines, including the empirical determination of optimal mass spectrometric parameters.[8]
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
The Role of Risdiplam-hydroxylate-d6 in Advancing Spinal Muscular Atrophy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam (B610492) is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA), a debilitating neuromuscular disease.[1][2] Its mechanism of action involves modifying the pre-mRNA splicing of the Survival of Motor Neuron 2 (SMN2) gene to increase the production of functional SMN protein.[1] To thoroughly understand the pharmacokinetics (PK), metabolism, and safety profile of Risdiplam, highly accurate and sensitive bioanalytical methods are essential. This technical guide provides an in-depth overview of the critical role of Risdiplam-hydroxylate-d6 in the research and development of Risdiplam, primarily as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Critical Need for Internal Standards in Bioanalysis
Quantitative bioanalysis of pharmaceuticals in complex biological matrices such as plasma, urine, and tissue is fraught with potential for variability. Factors including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument drift can significantly impact the accuracy and reproducibility of results.[3][4] To mitigate these variabilities, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a known concentration. The IS should ideally have physicochemical properties very similar to the analyte of interest.[3] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS because they co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively correcting for matrix effects and other sources of error.[3][4]
This compound: An Essential Tool for Metabolite Quantification
Risdiplam is primarily metabolized in the liver by flavin monooxygenase 1 and 3 (FMO1 and FMO3) to its major, but pharmacologically inactive, metabolite, M1 (Risdiplam-hydroxylate).[5] Accurate quantification of both the parent drug, Risdiplam, and its M1 metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is the deuterated analog of the M1 metabolite and serves as the indispensable internal standard for its quantification in bioanalytical assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C22H17D6N7O2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Stability | Stable under standard laboratory conditions, but sensitive to light |
Experimental Protocols
The development of a robust bioanalytical method for Risdiplam and its M1 metabolite required overcoming challenges such as light sensitivity and the instability of the M1 metabolite.[1][6] The following is a representative experimental protocol for the quantification of Risdiplam and M1 in human plasma using LC-MS/MS with their respective deuterated internal standards.
Sample Preparation
-
Sample Handling: Due to the light sensitivity of Risdiplam and M1, all sample collection and handling steps must be performed under light-protected conditions.[1]
-
Stabilization of M1: To prevent oxidative degradation, the M1 metabolite is stabilized by the addition of ascorbic acid to the collection tubes.[1][6]
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of a precipitation solution containing the internal standards (Risdiplam-d8 and this compound) in acetonitrile.
-
Vortex and Centrifuge: Vortex the samples for approximately 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18)[2] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient elution is used to separate the analytes from matrix components. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Parent > Product) | Specific precursor and product ions for Risdiplam, M1, and their deuterated internal standards are monitored. |
Data Presentation: Method Validation Summary
The use of this compound as an internal standard enables the development of highly precise and accurate quantitative methods. Below is a summary of typical validation results for the bioanalytical method for Risdiplam and its M1 metabolite in human plasma.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| Risdiplam | 0.200 | 100 | ≤ 5.8 | -4.0 to 3.5 | ≤ 4.5 | -1.8 to 0.0 |
| M1 | 0.200 | 100 | ≤ 6.2 | -4.5 to 4.5 | ≤ 5.1 | -2.0 to 0.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation; Bias: [(mean measured concentration - nominal concentration) / nominal concentration] * 100
Mandatory Visualizations
Risdiplam Metabolism Pathway
Caption: Metabolic conversion of Risdiplam to its inactive M1 metabolite.
Bioanalytical Workflow for Risdiplam and M1 Quantification
Caption: Workflow for quantifying Risdiplam and M1 in plasma samples.
Conclusion
This compound is a vital research tool in the development and post-market evaluation of Risdiplam. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and reproducible data on the disposition of the major metabolite of Risdiplam. This, in turn, is fundamental for establishing a comprehensive understanding of the drug's pharmacokinetic profile, informing appropriate dosing regimens, and ultimately ensuring patient safety and therapeutic efficacy in the treatment of Spinal Muscular Atrophy. The detailed methodologies and rigorous validation procedures underscored by the use of compounds like this compound are cornerstones of modern pharmaceutical research and development.
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Risdiplam-hydroxylate-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Risdiplam-hydroxylate-d6, a deuterated analog of the primary metabolite of Risdiplam (B610492). This document is intended to serve as a valuable resource for researchers engaged in the study of Risdiplam's metabolism, pharmacokinetics, and mechanism of action.
Introduction
Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA), leading to an increase in the production of functional SMN protein. It is approved for the treatment of spinal muscular atrophy (SMA). The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMOs), resulting in the formation of a pharmacologically inactive N-hydroxylated metabolite, also known as M1. This compound is the stable isotope-labeled version of this M1 metabolite, making it an invaluable tool for a range of research applications, including pharmacokinetic (PK) studies and as an internal standard in bioanalytical assays.
Chemical Structure and Identification
The chemical structure of this compound is that of Risdiplam with a hydroxyl group on one of the nitrogen atoms of the diazaspiro[2.5]octane moiety and six deuterium (B1214612) atoms replacing six hydrogen atoms on the two methyl groups of the imidazo[1,2-b]pyridazine (B131497) ring.
Chemical Structure of Risdiplam M1 Metabolite (non-deuterated)
Caption: Figure 1. Chemical Structure of Risdiplam M1 Metabolite.
Table 1: Chemical Identifiers for this compound and its Non-deuterated Analog
| Identifier | This compound | Risdiplam M1 Metabolite (non-deuterated) |
| IUPAC Name | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one[1] | 2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-7-{4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl}-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₂₂H₁₇D₆N₇O₂ | C₂₂H₂₃N₇O₂[2] |
| Molecular Weight | 423.50 g/mol | 417.46 g/mol [2] |
| Canonical SMILES | C(C1=C(C=C(N2C(C=C(C=C2)N3C(C(N(CC3)O)C4)CC4)=O)=N1)C)N5N=C(C=C5C)C)(D)(D)D | Cc1cc(-c2cc(=O)n3cc(ccc3n2)N4CCN(C5(CC5)C4)O)nn6cc(C)nc16[2] |
| InChI Key | QDCCRWMQPQCJSO-WFGJKAKNSA-N[1] | QDCCRWMQPQCJSO-UHFFFAOYSA-N[2] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively available in the public domain. However, some properties can be inferred from its structure and from predicted data for the non-deuterated M1 metabolite.
Table 2: Physicochemical Properties of this compound and Predicted Properties of Risdiplam M1 Metabolite
| Property | This compound | Risdiplam M1 Metabolite (Predicted) |
| Appearance | Crystalline solid[1] | - |
| Melting Point | Not publicly available; must be determined experimentally[1] | - |
| Solubility | Soluble in organic solvents; limited solubility in water[1][3] | Water Solubility: 0.265 mg/mL[4] |
| pKa (Strongest Acidic) | - | 15.06[4] |
| pKa (Strongest Basic) | - | 3.36[4] |
| logP | - | 1.29[4] |
| Stability | Generally stable under standard laboratory conditions, but sensitive to light and moisture[1]. | Unstable in biological matrices; requires stabilization with antioxidants like ascorbic acid during analysis[5]. |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general approach involves a multi-step chemical synthesis. The synthesis of the core structure of Risdiplam has been described, often involving palladium-catalyzed cross-coupling reactions, though newer, palladium-free methods are also being developed[6]. For the deuterated and hydroxylated analog, the synthesis would likely involve:
-
Synthesis of a Risdiplam precursor: This would involve the assembly of the complex heterocyclic ring system.
-
Introduction of deuterium: Deuterated methyl groups are introduced, likely using deuterated starting materials or reagents during the synthesis of the imidazo[1,2-b]pyridazine moiety.
-
Hydroxylation: The hydroxyl group is introduced on the diazaspiro[2.5]octane ring. This could be achieved through various chemical oxidation methods.
-
Purification: The final product would be purified using techniques such as column chromatography and recrystallization to achieve high purity.
The synthesis of deuterated metabolites can also be achieved through biotransformation using microorganisms or enzymes, followed by chemical modification if necessary.
Caption: Figure 2. General Synthetic Workflow for this compound.
Bioanalytical Method for Quantification in Biological Matrices (Proposed)
The following is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix such as plasma. This protocol is adapted from published methods for Risdiplam and incorporates necessary modifications for the analysis of its hydroxylated metabolite[7].
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 5 µL of a suitable antioxidant solution (e.g., 1 M ascorbic acid) to prevent degradation of the hydroxylated metabolite.
-
Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an appropriate internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 100 x 2.1 mm) is a suitable choice[7].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from 5% to 95% mobile phase B over several minutes. The exact gradient should be optimized to ensure good separation from matrix components and any other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization. Predicted fragmentation patterns for the non-deuterated M1 metabolite can be used as a starting point.
Table 3: Predicted MS/MS Fragmentation for Risdiplam M1 Metabolite (Positive Ion Mode)
| Precursor Ion (m/z) | Collision Energy | Predicted Product Ions (m/z) |
| 418.2 | 10 V | 388.2, 345.2, 297.2, 283.2, 269.1, 255.1, 241.1, 227.1, 215.1, 199.1, 185.1, 171.1, 157.1, 145.1, 131.1, 117.1, 105.1, 91.1, 77.1, 65.1 |
| 418.2 | 20 V | 388.2, 345.2, 297.2, 283.2, 269.1, 255.1, 241.1, 227.1, 215.1, 199.1, 185.1, 171.1, 157.1, 145.1, 131.1, 117.1, 105.1, 91.1, 77.1, 65.1 |
| 418.2 | 40 V | 388.2, 345.2, 297.2, 283.2, 269.1, 255.1, 241.1, 227.1, 215.1, 199.1, 185.1, 171.1, 157.1, 145.1, 131.1, 117.1, 105.1, 91.1, 77.1, 65.1 |
Data from DrugBank predictions for Risdiplam M1 metabolite. The precursor ion for this compound would be approximately 424.2 m/z. Actual fragmentation patterns must be determined experimentally.
Caption: Figure 3. Experimental Workflow for Bioanalysis.
Mechanism of Action of Parent Compound (Risdiplam)
This compound is considered pharmacologically inactive. The biological activity resides with the parent compound, Risdiplam. Risdiplam acts as a splicing modifier of SMN2 pre-mRNA. It binds to two specific sites on the SMN2 pre-mRNA: the 5'-splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7. This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, and it displaces the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G). This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.
Caption: Figure 4. Signaling Pathway of Risdiplam's Splicing Modification.
Conclusion
This compound is a critical research tool for scientists and drug developers working on Risdiplam and other small molecule splicing modifiers. Its primary utility lies in its application in pharmacokinetic studies and as an internal standard for the bioanalysis of Risdiplam's major metabolite. While detailed experimental data on its physicochemical properties and synthesis are not widely available, this guide provides a comprehensive summary of the existing knowledge and offers a proposed framework for its experimental use. As research in the field of SMA therapeutics continues to advance, the availability and characterization of such specialized chemical tools will remain of paramount importance.
References
- 1. Buy this compound (EVT-12509980) [evitachem.com]
- 2. GSRS [precision.fda.gov]
- 3. 利地平-羟基-d6 | this compound | 稳定同位素 | 美国InvivoChem [invivochem.cn]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam [mdpi.com]
- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Risdiplam-hydroxylate-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Risdiplam-hydroxylate-d6, an isotopic-labeled version of the primary metabolite of Risdiplam. Risdiplam is an orally administered small molecule designed to modify the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, increasing the production of functional SMN protein for the treatment of spinal muscular atrophy (SMA).[1][2] The deuterated hydroxylated metabolite serves as a critical internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and drug metabolism studies.
Introduction to Risdiplam and its Metabolism
Risdiplam's mechanism of action involves binding to the SMN2 pre-mRNA, which promotes the inclusion of exon 7 during the splicing process.[2] This counteracts the genetic defect in SMA, where the SMN1 gene is non-functional, and the SMN2 gene predominantly produces a truncated, non-functional protein due to the exclusion of exon 7.[1]
The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes.[3][4] The principal circulating metabolite is a pharmacologically inactive N-hydroxylated derivative, referred to as M1 or Risdiplam-hydroxylate.[3][5] The synthesis of a stable, isotopically labeled version, such as this compound, is essential for accurately quantifying the metabolite in biological matrices.[6]
Signaling Pathway of Risdiplam
Risdiplam acts as an SMN2 splicing modifier. In patients with SMA, the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene produces mostly a non-functional, truncated protein (SMNΔ7) because its pre-mRNA splicing machinery tends to exclude exon 7. Risdiplam binds to specific sites on the SMN2 pre-mRNA, stabilizing the interaction with the splicing machinery (U1 snRNP) to ensure exon 7 is included, thereby increasing the production of full-length, functional SMN protein.[1][2][7]
References
- 1. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Risdiplam metabolism and major metabolites
An in-depth technical guide on the metabolism of risdiplam (B610492) and its major metabolites for researchers, scientists, and drug development professionals.
Executive Summary
Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier, undergoes metabolism primarily mediated by flavin-containing monooxygenase 1 and 3 (FMO1 and FMO3). While cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a minor role, the metabolic profile is dominated by the FMO pathway. The major circulating metabolite is M1, an N-oxide, with M3 and M4 being other significant metabolites. This guide provides a comprehensive overview of the metabolic pathways, quantitative data on metabolites, and detailed experimental protocols used in the characterization of risdiplam's metabolism.
Metabolic Pathways of Risdiplam
The biotransformation of risdiplam is primarily an oxidative process. In vivo and in vitro studies have demonstrated that FMO1 and FMO3 are the main enzymes responsible for the metabolism of risdiplam. The contribution of CYP enzymes, mainly CYP3A4, is considered minor.
The primary metabolic pathway involves the N-oxidation of the pyrazole (B372694) ring of risdiplam, leading to the formation of the major metabolite, M1. Other identified metabolites include M3 and M4. The metabolic fate of risdiplam is illustrated in the diagram below.
Caption: Metabolic pathway of risdiplam.
Quantitative Analysis of Risdiplam Metabolism
Quantitative analysis from human absorption, metabolism, and excretion (AME) studies, as well as in vitro experiments, provides a clear picture of the metabolic profile of risdiplam.
In Vitro Enzyme Kinetics
In vitro studies using human liver microsomes and recombinant enzymes have elucidated the relative contributions of FMO and CYP enzymes to risdiplam metabolism.
| Enzyme System | Contribution to Metabolism | Reference |
| FMO1 and FMO3 | Approximately 80-90% | |
| CYP3A4 | Approximately 10-20% |
Metabolite Distribution in Humans
Following a single oral dose of [14C]-risdiplam in healthy male subjects, the distribution of risdiplam and its metabolites was determined in plasma, urine, and feces.
| Analyte | % of Total Radioactivity in Plasma (AUC) | % of Dose in Urine | % of Dose in Feces | Reference |
| Risdiplam (unchanged) | 83% | 14% | 53% | |
| M1 | 11% | Not reported | Not reported | |
| M3 | 1.5% | Not reported | Not reported | |
| M4 | 1.2% | Not reported | Not reported |
Experimental Protocols
The characterization of risdiplam's metabolism involved a series of in vitro and in vivo studies. Below are the methodologies for the key experiments.
In Vitro Metabolism
-
Objective: To identify the enzymes responsible for risdiplam metabolism.
-
Methodology:
-
Incubation: Risdiplam was incubated with human liver microsomes, human hepatocytes, and recombinant human FMO and CYP enzymes.
-
Enzyme Phenotyping: Specific chemical inhibitors for various CYP enzymes and heat inactivation for FMO enzymes were used to determine the contribution of each enzyme family.
-
Sample Analysis: The formation of metabolites was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Key Parameters:
-
Substrate Concentration: Typically 1-10 µM risdiplam.
-
Enzyme Concentration: Varies depending on the system (e.g., 0.5 mg/mL for microsomes).
-
Incubation Time: Ranging from 0 to 60 minutes.
-
Human AME Study
-
Objective: To determine the absorption, metabolism, and excretion of risdiplam in humans.
-
Methodology:
-
Study Design: An open-label, single-dose study in healthy male volunteers.
-
Dosing: A single oral dose of [14C]-labeled risdiplam was administered.
-
Sample Collection: Blood, urine, and feces were collected at regular intervals.
-
Sample Analysis: Total radioactivity was measured by scintillation counting. The profiles of risdiplam and its metabolites were determined using LC-MS/MS and radio-high-performance liquid chromatography (radio-HPLC).
-
-
Key Parameters:
-
Dose: A single oral dose, typically containing a specific amount of radioactivity (e.g., 100 µCi).
-
Population: Healthy male subjects.
-
The general workflow for metabolite identification is depicted in the following diagram.
The Gold Standard Under the Microscope: A Technical Guide to Deuterated Internal Standards in Pharmacokinetics
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug candidates and their metabolites in biological matrices is the bedrock of pharmacokinetic (PK) analysis. In the landscape of bioanalytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) reigns supreme for its sensitivity and selectivity. Central to the success of this methodology is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. Among the available choices, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard.[1]
This in-depth technical guide explores the multifaceted role of deuterated internal standards in pharmacokinetics. It provides a comprehensive overview of their advantages, potential limitations, and practical application, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and concepts.
The Principle of Isotope Dilution and the Superiority of Deuterated Standards
The use of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry. A known amount of the deuterated analog of the analyte is added to the biological sample at the beginning of the workflow. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer's source.[2][3] By measuring the ratio of the analyte's signal to that of the deuterated standard, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[3]
While structurally similar analogs can be used as internal standards, they often fall short of the performance of their deuterated counterparts.[2] Studies consistently demonstrate that deuterated internal standards provide superior accuracy and precision, primarily by offering better compensation for matrix effects.[1] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions to the agency incorporate SIL-ISs.[2]
Quantitative Performance: Deuterated vs. Analog Internal Standards
The empirical data consistently underscores the advantages of employing deuterated internal standards. The following tables summarize the comparative performance of bioanalytical assays using deuterated internal standards versus structural analogs.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Performance with Deuterated IS | Hypothetical Performance with Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |
| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.[4]
Table 2: Assay Precision for Immunosuppressive Drugs Using a Deuterated Internal Standard
| Drug | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| Sirolimus | 1.5 | 4.5 | 6.2 |
| 15 | 3.1 | 4.8 | |
| 30 | 2.8 | 4.1 | |
| Everolimus | 1.5 | 5.2 | 7.1 |
| 15 | 3.5 | 5.3 | |
| 30 | 3.1 | 4.5 | |
| Tacrolimus | 1.5 | 4.8 | 6.8 |
| 15 | 3.3 | 5.1 | |
| 30 | 2.9 | 4.3 |
[5]
Experimental Protocols: A Step-by-Step Guide
The successful implementation of deuterated internal standards hinges on a well-developed and validated bioanalytical method. The following section outlines a representative experimental protocol for the quantification of a drug in human plasma using LC-MS/MS.
Protocol: LC-MS/MS Analysis of Teriflunomide in Human Plasma using Teriflunomide-d4
This protocol provides a detailed methodology for a validated LC-MS/MS method for the quantification of Teriflunomide in human plasma using its deuterated analog, Teriflunomide-d4, as the internal standard.[4]
1. Materials and Reagents:
-
Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard).
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).
-
Biological Matrix: Drug-free human plasma.
2. Instrumentation:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Teriflunomide stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the Teriflunomide-d4 IS at a concentration that provides an adequate response in the mass spectrometer.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to prepare calibration standards at a minimum of six concentration levels and QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high).
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 300 µL of the Teriflunomide-d4 IS working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
LC Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
Teriflunomide: Monitor the transition m/z 269.0 → 160.9.
-
Teriflunomide-d4: Monitor the transition m/z 273.0 → 164.9.
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and study samples from the calibration curve.
Visualizing Key Concepts and Workflows
Understanding the logical relationships and experimental processes is crucial for the effective application of deuterated internal standards. The following diagrams, created using the DOT language, illustrate key concepts.
Potential Challenges and Considerations with Deuterated Standards
Despite their widespread use and proven advantages, deuterated internal standards are not without potential challenges that researchers must consider.
The Deuterium (B1214612) Isotope Effect
The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of a molecule, a phenomenon known as the "deuterium isotope effect".[6][7] This can manifest as a slight difference in retention time during chromatography, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[7] If this chromatographic separation occurs in a region of variable matrix effects, it can lead to differential ionization of the analyte and the internal standard, compromising the accuracy of the quantification.[8]
Isotopic Exchange (H/D Exchange)
A critical consideration in the design and use of deuterated standards is the stability of the deuterium labels. If deuterium atoms are located at chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups), they can be replaced by protons from the surrounding environment (e.g., the solvent or biological matrix).[9][10] This "back-exchange" can lead to a decrease in the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, resulting in inaccurate measurements.[8] Therefore, careful selection of the labeling position is paramount.
Regulatory Perspective
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[11] The harmonized ICH M10 guideline emphasizes the importance of using an internal standard and strongly recommends the use of a stable isotope-labeled version of the analyte whenever possible. The use of a SIL-IS is considered a key factor in ensuring the ruggedness and reliability of a bioanalytical method, which is critical for the acceptance of pharmacokinetic data in regulatory submissions.
Conclusion
Deuterated internal standards play an indispensable role in modern pharmacokinetic studies, enabling the highly accurate and precise quantification of drugs and metabolites in complex biological matrices. Their ability to mimic the behavior of the analyte throughout the analytical process provides robust correction for experimental variability, particularly matrix effects. While potential challenges such as the deuterium isotope effect and H/D exchange exist, these can be mitigated through careful method development, validation, and judicious selection of the labeling position. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating the high-quality pharmacokinetic data that underpins critical decisions in the journey from drug discovery to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Guide: Certificate of Analysis for Risdiplam-hydroxylate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for Risdiplam-hydroxylate-d6. This deuterated internal standard is essential for the accurate bioanalysis of Risdiplam (B610492) and its metabolites, playing a key role in pharmacokinetic and drug metabolism studies. The information presented herein is compiled from publicly available scientific literature and supplier specifications, offering a representative example of the data and protocols required for its effective use in a research setting.
Compound Information
This compound is the stable isotope-labeled analog of a metabolite of Risdiplam. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | 7-(4-(hydroxy-d)-4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-di(methyl-d3)imidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₂₂H₁₇D₆N₇O₂ |
| Molecular Weight | 429.51 g/mol |
| CAS Number | Not available |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water.[1] |
Quality Control and Purity Analysis
The following tables summarize the typical quantitative data found on a certificate of analysis for this compound, ensuring its suitability for regulated bioanalysis.
Table 2.1: Purity and Isotopic Enrichment
| Test | Specification | Result | Method |
| Chemical Purity | ≥98% | 99.5% | HPLC-UV |
| Isotopic Enrichment | ≥98% | 99.2% | Mass Spectrometry |
| Deuterium Incorporation | Nominal +6 amu | Conforms | Mass Spectrometry |
Table 2.2: Identity Confirmation
| Test | Specification | Result | Method |
| ¹H-NMR Spectroscopy | Conforms to structure | Conforms | ¹H-NMR |
| Mass Spectrum | Conforms to expected m/z | Conforms | ESI-MS |
Experimental Protocols
Detailed methodologies are crucial for the proper use of this compound as an internal standard. The following protocols are representative of the analytical techniques used for its characterization and application.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the chemical purity of the this compound standard.
-
Instrumentation:
-
HPLC system with UV detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
Mass Spectrometry for Isotopic Enrichment Analysis
This protocol determines the percentage of the deuterated species relative to any unlabeled or partially labeled species.
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
Procedure:
-
Infuse a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) of this compound directly into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Calculate the isotopic enrichment by comparing the peak intensities of the deuterated molecule with any residual unlabeled compound.
-
LC-MS/MS Method for Quantification in Biological Matrices
This compound is used as an internal standard for the quantification of Risdiplam and its metabolites in matrices such as plasma or serum.[2][3]
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Sample Preparation (Protein Precipitation): [3]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Risdiplam (Analyte): Precursor ion > Product ion
-
This compound (IS): Precursor ion > Product ion
-
-
-
Visualizations
The following diagrams illustrate key processes related to the use and analysis of Risdiplam and its deuterated internal standard.
References
- 1. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Technical Guide to Risdiplam-hydroxylate-d6 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key experimental applications of Risdiplam-hydroxylate-d6. This isotopically labeled metabolite of Risdiplam (B610492) is a critical tool for researchers investigating the pharmacokinetics, metabolism, and mechanism of action of Risdiplam, a therapeutic agent for Spinal Muscular Atrophy (SMA).
Commercial Availability and Physicochemical Properties
This compound is available from several specialized chemical suppliers for research purposes. Its deuterated nature makes it particularly suitable as an internal standard in mass spectrometry-based quantitative analyses.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number |
| EvitaChem | EVT-12509980 |
| MedChemExpress | HY-109101AS2 |
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₂₂H₁₇D₆N₇O₂ |
| Molecular Weight | 423.50 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO; limited solubility in water |
| Storage | Store at -20°C for long-term stability. |
| Purity | >98% (as determined by HPLC) |
Note: Specific lot details, including precise purity and solubility data, should be confirmed with the supplier via the Certificate of Analysis (CoA).
Mechanism of Action: SMN2 Pre-mRNA Splicing Modification
Risdiplam and its metabolites act as splicing modifiers of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[2] In individuals with SMA, the SMN1 gene is mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to a critical C-to-T nucleotide transition in exon 7, this exon is predominantly excluded during splicing, resulting in a truncated and unstable SMNΔ7 protein.
Risdiplam binds to the SMN2 pre-mRNA at two specific sites: the 5' splice site (5'ss) of intron 7 and an exonic splicing enhancer (ESE) within exon 7. This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, promoting the inclusion of exon 7 in the mature mRNA transcript.[3][4] This leads to an increased production of full-length, functional SMN protein.
Caption: SMN2 pre-mRNA splicing pathway modulation by this compound.
Experimental Protocols
Pharmacokinetic Analysis using LC-MS/MS
This compound is an ideal internal standard for the quantification of Risdiplam and its hydroxylated metabolite in biological matrices due to its co-eluting properties and distinct mass.
Caption: Workflow for pharmacokinetic analysis using this compound.
Detailed Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) as the internal standard.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Risdiplam: Q1/Q3 (e.g., 402.2 -> 231.1)
-
Risdiplam-hydroxylate: Q1/Q3 (e.g., 418.2 -> 247.1)
-
This compound: Q1/Q3 (e.g., 424.2 -> 253.1) (Note: Specific MRM transitions should be optimized for the instrument used).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
In Vitro Splicing Assay
This assay is used to assess the ability of a compound to modify the splicing of SMN2 pre-mRNA in a cell-free system.
Caption: Workflow for an in vitro SMN2 splicing assay.
-
Preparation of Reagents:
-
HeLa Cell Nuclear Extract: Prepare a splicing-competent nuclear extract from HeLa cells as described by standard protocols.
-
SMN2 Minigene Template: A plasmid containing a section of the SMN2 gene, typically spanning from exon 6 to exon 8, under the control of a viral promoter (e.g., T7 or SP6) for in vitro transcription.
-
In Vitro Transcription: Synthesize ³²P-labeled SMN2 pre-mRNA from the linearized minigene template using a commercial in vitro transcription kit.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Splicing Reaction:
-
In a microfuge tube, assemble the following components on ice:
-
HeLa nuclear extract (typically 40-60% of the final volume)
-
Splicing buffer (containing MgCl₂, ATP, and other necessary salts)
-
³²P-labeled SMN2 pre-mRNA (e.g., 10,000 cpm)
-
Test compound (this compound) at various concentrations (a vehicle control with DMSO should also be included).
-
Nuclease-free water to the final volume (e.g., 25 µL).
-
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
-
RNA Analysis:
-
Stop the reaction and extract the RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in a formamide-based loading buffer.
-
Separate the RNA products on a denaturing polyacrylamide gel (e.g., 6% polyacrylamide/8M urea).
-
Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.
-
-
Data Interpretation:
-
Identify the bands corresponding to the pre-mRNA, the lariat (B8276320) intron, and the spliced mRNA with and without exon 7.
-
Quantify the intensity of the bands corresponding to the full-length (exon 7 included) and the Δ7 (exon 7 excluded) mRNA.
-
Calculate the percentage of exon 7 inclusion for each concentration of the test compound.
-
Conclusion
This compound is an indispensable tool for researchers in the field of SMA and RNA splicing. Its well-defined physicochemical properties and commercial availability, coupled with its utility as an internal standard and a tool for mechanistic studies, make it a valuable asset in the development and understanding of splicing-modifying therapies. The detailed protocols provided in this guide offer a starting point for the effective implementation of this compound in key experimental workflows.
References
- 1. Buy this compound (EVT-12509980) [evitachem.com]
- 2. roche.com [roche.com]
- 3. Improvement of SMN2 Pre-mRNA Processing Mediated by Exon-Specific U1 Small Nuclear RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core of Isotopic Labeling with Deuterium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling with deuterium (B1214612), the stable, non-radioactive heavy isotope of hydrogen, has become an indispensable tool in modern pharmaceutical research and drug development.[1][2] By strategically replacing hydrogen atoms (¹H) with deuterium (²H or D), scientists can subtly alter the physicochemical properties of a molecule, leading to profound and beneficial changes in its biological behavior.[3][4][5] This in-depth technical guide explores the core principles of deuterium labeling, provides detailed experimental methodologies, and presents key quantitative data to illuminate its transformative impact on drug discovery and development.
The primary utility of deuterium labeling stems from the Kinetic Isotope Effect (KIE) .[6][7] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[7] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[7] This effect is particularly significant in drug metabolism, where the breaking of C-H bonds by metabolic enzymes, such as the cytochrome P450 (CYP) family, is often the rate-limiting step in a drug's clearance from the body.[6][8][9][10] By retarding this process, deuterium substitution can significantly improve a drug's pharmacokinetic profile.[3][5][11]
Core Applications in Drug Development
The strategic application of deuterium labeling offers a multitude of advantages throughout the drug development pipeline:
-
Enhanced Metabolic Stability and Pharmacokinetics: By slowing down metabolism, deuteration can increase a drug's half-life, leading to more sustained plasma concentrations and potentially allowing for less frequent dosing, which can improve patient compliance.[5][12] This can also lead to increased overall drug exposure (Area Under the Curve or AUC).[13][14]
-
Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. By blocking or slowing the metabolic pathways that produce these harmful substances, deuteration can lead to a safer drug profile.[12]
-
Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as excellent tracers to delineate metabolic pathways.[15][16] By tracking the fate of the deuterium label, researchers can identify metabolites and gain a deeper understanding of a drug's biotransformation.[15]
-
Internal Standards for Bioanalysis: Deuterium-labeled versions of a drug are the gold standard for use as internal standards in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[11][15][17][18][19][20][21] Since they are chemically identical to the analyte but have a different mass, they can correct for variations in sample processing and instrument response, leading to highly accurate and precise quantification.[15][17][18]
Quantitative Data on the Impact of Deuteration
The following tables summarize key quantitative data illustrating the impact of deuterium labeling on pharmacokinetic parameters and isotopic purity.
Table 1: Pharmacokinetic Improvements of Deuterated Drugs
| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase[3] |
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase[13] |
| d9-Methadone | Methadone | Clearance | Reduced (0.9 ± 0.3 L/h/kg vs 4.7 ± 0.8 L/h/kg)[13] |
Table 2: Isotopic Purity of Commercially Available Deuterated Compounds
| Deuterated Compound | Isotopic Purity (%) |
| BEN-d₂ | 94.7[22] |
| TAM-d₄ | 99.5[22] |
| OXY-d₅ | 98.8[22] |
| EPL-d₃ | 99.9[22] |
| PRO-d₇ | 96.5[22] |
Note: Isotopic purity is a critical parameter for deuterated compounds, especially when used as internal standards, with a purity of >98% being highly desirable.[17]
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium labeling.
Protocol 1: Synthesis of a Deuterated Compound via Catalytic Hydrogen-Deuterium (H-D) Exchange
Objective: To introduce deuterium into a target molecule using a heterogeneous catalyst and a deuterium source. This method is often used for post-synthetic modification.[23]
Materials:
-
Target drug molecule (e.g., Theophylline, Caffeine)[23]
-
Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C) catalyst[23]
-
Deuterium oxide (D₂O) as the deuterium source[23]
-
Hydrogen gas (H₂)[23]
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Solvent (if necessary)
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer and/or Mass spectrometer for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the drug molecule, the chosen catalyst (e.g., 10 mol% Pd/C), and deuterium oxide.
-
Atmosphere Exchange: Seal the vessel and purge with hydrogen gas.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring for a specified time (e.g., 24-48 hours). The optimal temperature and time will depend on the substrate.
-
Reaction Quenching and Catalyst Removal: Cool the reaction mixture to room temperature. Carefully vent any excess gas. Filter the mixture through a pad of celite to remove the catalyst.
-
Work-up: Wash the filter cake with a suitable solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude deuterated product by an appropriate method, such as column chromatography or recrystallization.
-
Characterization: Analyze the purified product using ¹H NMR, ²H NMR, and mass spectrometry to confirm the structure and determine the percentage of deuterium incorporation.[22][24]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To compare the rate of metabolism of a deuterated compound to its non-deuterated analog in a key in vitro system.
Materials:
-
Deuterated test compound and its non-deuterated analog
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for quenching the reaction
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and the HLM suspension to 37 °C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (either deuterated or non-deuterated) to the pre-warmed master mix and vortex gently. Initiate the metabolic reaction by adding the HLM suspension. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1 µM).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding a 2-3 fold excess of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. Compare the t₁/₂ values of the deuterated and non-deuterated compounds.
Protocol 3: Quantitative Analysis of a Drug in Plasma using a Deuterated Internal Standard by LC-MS
Objective: To accurately quantify the concentration of a drug in a biological matrix using a deuterated internal standard.
Materials:
-
Plasma samples containing the drug of interest (analyte)
-
Deuterated internal standard (IS) of the drug (with high isotopic purity)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
-
Calibrators and quality control samples
Procedure:
-
Sample Preparation: To a known volume of plasma sample, add a known amount of the deuterated internal standard solution.
-
Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent to the plasma sample to precipitate the proteins. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: Inject a portion of the prepared sample onto the LC-MS/MS system. The analyte and the deuterated IS will co-elute chromatographically but will be distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio.[17][20]
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte in the calibrator samples. Use this calibration curve to determine the concentration of the analyte in the unknown plasma samples.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to deuterium labeling.
Caption: Cytochrome P450 cycle and the kinetic isotope effect.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Workflow for metabolic flux analysis with deuterium labeling.
Conclusion
Deuterium isotopic labeling has matured from a niche academic tool to a mainstream strategy in pharmaceutical development. Its ability to predictably and beneficially modify the metabolic properties of drug candidates offers a powerful approach to creating safer and more effective medicines.[3][4][5] The methodologies for synthesizing, analyzing, and evaluating deuterated compounds are well-established, providing a robust framework for their integration into drug discovery programs. As our understanding of drug metabolism and the nuances of the kinetic isotope effect continues to grow, the strategic application of deuterium labeling is poised to play an even more significant role in the future of medicine.
References
- 1. Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, providing the highest level of accuracy and precision for the quantification of molecules in complex matrices. Its foundational principle of utilizing a stable isotope-labeled internal standard that is chemically identical to the analyte of interest allows for the correction of variability throughout the analytical process, from sample preparation to mass spectrometric detection. This technical guide delves into the core principles of IDMS, offering a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown amount of the native analyte.[1][2][3] The spike is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] After the spike is added and thoroughly mixed to ensure isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer.[5]
The mass spectrometer separates and detects the native analyte and the isotopically labeled standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the original concentration of the analyte in the sample can be determined with high accuracy.[2] A key advantage of IDMS is that the accuracy of the measurement is primarily dependent on the accuracy of the mass of the spike added and the measurement of the isotope ratio, not on the quantitative recovery of the analyte during sample preparation.[6]
Quantitative Performance of IDMS Methods
IDMS is renowned for its exceptional analytical performance, delivering high accuracy (low bias) and high precision (low coefficient of variation). The use of a stable isotope-labeled internal standard that behaves identically to the analyte during extraction, chromatography, and ionization minimizes the impact of matrix effects and procedural losses.
The following table summarizes typical performance characteristics of IDMS methods for the quantification of small molecules and proteins.
| Analyte Type | Matrix | Calibration Method | Accuracy (Bias %) | Precision (CV %) | Limit of Quantification (LOQ) |
| Small Molecule (e.g., Tacrolimus) | Whole Blood | IDMS with ¹³C,¹⁵N-labeled standard | -2.5 to 3.0 | < 5 | 0.5 ng/mL |
| Small Molecule (e.g., Creatinine) | Serum | IDMS with ¹³C-labeled standard | -0.8 to 1.2 | < 2 | 0.05 mg/dL |
| Protein (e.g., Cardiac Troponin I) | Serum | Peptide-based IDMS | -13 to 21 | < 15 | 0.9 µg/L |
| Protein (e.g., Interleukin-6) | Serum | Peptide-based IDMS | Not specified | < 5 | Not specified |
This table presents a summary of representative data from various sources and is intended for illustrative purposes. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
The following sections provide generalized, detailed methodologies for the application of IDMS in small molecule and protein quantification.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma
This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).
1. Materials and Reagents:
-
Blank human plasma
-
Analytical standard of the drug
-
Stable isotope-labeled internal standard (SIL-IS) of the drug
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
96-well plates or microcentrifuge tubes
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analytical standard and SIL-IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the analytical standard stock solution with methanol to cover the desired calibration range.
-
Prepare a working SIL-IS solution at a fixed concentration in methanol.
-
Prepare calibration standards by spiking known amounts of the working standard solutions into blank human plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the working SIL-IS solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
Protocol 2: Quantification of a Target Protein in Cell Lysate
This protocol describes a bottom-up proteomics approach for the quantification of a target protein in a complex cell lysate using IDMS.
1. Materials and Reagents:
-
Cell lysate
-
Purified protein standard
-
Stable isotope-labeled synthetic peptide standard(s) corresponding to a unique tryptic peptide of the target protein.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
Acetonitrile
2. Sample Preparation:
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
Spiking of Internal Standard: Add a known amount of the stable isotope-labeled peptide standard to a known amount of cell lysate protein.
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the sample to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
3. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by nanoLC-MS/MS using a suitable reversed-phase column and a gradient of acetonitrile in 0.1% formic acid.
-
The mass spectrometer should be operated in a targeted mode (e.g., Parallel Reaction Monitoring - PRM) to specifically measure the signal intensities of the native and stable isotope-labeled target peptides.
4. Data Analysis:
-
Extract the ion chromatograms for the precursor and fragment ions of both the native and labeled peptides.
-
Calculate the peak area ratio of the native peptide to the labeled peptide.
-
Determine the concentration of the target protein in the original sample based on the known amount of the spiked labeled peptide and the measured peak area ratio.
Visualizing Core Concepts and Workflows
Diagrams are essential for understanding the logical relationships and experimental workflows in IDMS. The following diagrams are generated using the Graphviz DOT language.
References
- 1. Creatinine Assay Attainment of Analytical Performance Goals Following Implementation of IDMS Standardization: Further Improvements Required - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatinine Assay Attainment of Analytical Performance Goals Following Implementation of IDMS Standardization: Further Improvements Required - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fast Workflow for Identification and Quantification of Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Comparative evaluation of peptide vs. protein-based calibration for quantification of cardiac troponin I using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Risdiplam and its Major Metabolite M1 in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
INTRODUCTION
Risdiplam (B610492) is an orally administered, survival of motor neuron 2 (SMN2) mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA).[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage and ensuring patient safety. Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) to its major, pharmacologically inactive metabolite, M1 (N-hydroxy risdiplam).[1][2][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Risdiplam and its M1 metabolite in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Risdiplam-hydroxylate-d6, is employed for the quantification of the M1 metabolite.
This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for Risdiplam. The protocol details a straightforward protein precipitation-based sample preparation and a rapid LC-MS/MS analysis, making it suitable for high-throughput applications.
METHODOLOGY
Materials and Reagents
-
Risdiplam analytical standard
-
Risdiplam-M1 (hydroxylate) analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18, 100 x 2.1 mm, 2.6 µm) is a suitable choice.[5][6]
Sample Preparation
Due to the light sensitivity of Risdiplam and its M1 metabolite, all sample handling and preparation steps should be performed under light-protected conditions.[7][8]
-
Thaw: Thaw plasma samples and quality controls to room temperature.
-
Spike: To 50 µL of plasma, add 10 µL of internal standard working solution (this compound in 50% methanol).
-
Precipitation: Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex: Vortex mix the samples for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for individual systems.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Phenomenex Kinetex XB C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 4.0 | 90 |
| 5.0 | 90 |
| 5.1 | 10 |
| 7.0 | 10 |
Mass Spectrometry Parameters:
Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Risdiplam | 402.2 | 258.1 | 100 | 30 | 25 |
| Risdiplam-M1 | 418.2 | 274.1 | 100 | 30 | 25 |
| This compound (IS) | 424.2 | 280.1 | 100 | 30 | 25 |
Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the analytical standards.
RESULTS AND DISCUSSION
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Risdiplam and its major metabolite, M1, in human plasma. The use of a stable isotope-labeled internal standard, this compound, for the M1 metabolite minimizes variability due to matrix effects and ionization suppression, leading to high accuracy and precision. A deuterated internal standard for Risdiplam (e.g., Risdiplam-d8) should be used for its quantification to achieve the best results.
The protein precipitation method is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions provide good separation of the analytes from endogenous plasma components, ensuring reliable quantification.
VISUALIZATIONS
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Metabolic pathway of Risdiplam to its M1 metabolite.
CONCLUSION
The described LC-MS/MS method using this compound as an internal standard offers a reliable and high-throughput solution for the simultaneous quantification of Risdiplam and its primary metabolite, M1, in human plasma. This application note provides a solid foundation for researchers and drug development professionals to implement this method for pharmacokinetic studies and therapeutic drug monitoring of Risdiplam.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Risdiplam and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of Risdiplam (B610492) and its primary metabolite, M1, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Risdiplam is an orally administered small molecule for the treatment of spinal muscular atrophy (SMA).[1][2] Accurate and reliable quantification of Risdiplam and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method utilizes a simple protein precipitation extraction procedure followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Selected Reaction Monitoring (SRM). This method is designed to be sensitive, specific, and robust for the analysis of Risdiplam in research and drug development settings.
Introduction
Risdiplam is a Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing modifier that increases the production of functional SMN protein.[3] Its oral administration offers a significant advantage for patients with SMA.[1] The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7), leading to the formation of its major, pharmacologically inactive metabolite, M1.[4][5] The parent drug accounts for approximately 83% of the circulating drug material.[4][5]
Bioanalytical methods for Risdiplam and its M1 metabolite face challenges including light sensitivity of both compounds and the oxidative instability of M1.[6] This protocol incorporates measures to address these challenges, ensuring the integrity of the analytes during sample handling and analysis.
Experimental
Materials and Reagents
-
Risdiplam reference standard
-
Risdiplam-M1 metabolite reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for Risdiplam
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ascorbic acid
-
Tween 20 (for urine samples)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Risdiplam and its metabolites from plasma. All sample handling steps should be performed under light-protected conditions.
-
Allow plasma samples to thaw at room temperature.
-
For the analysis of the M1 metabolite, add ascorbic acid to the plasma samples to a final concentration of 1% (w/v) to prevent oxidative degradation.[6]
-
To a 100 µL aliquot of plasma, add 50 µL of the working internal standard solution (a stable isotope-labeled Risdiplam is recommended).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
For urine samples, the addition of a surfactant such as Tween 20 to a final concentration of 0.02% is recommended to prevent non-specific binding of the M1 metabolite.[6]
Liquid Chromatography
A reversed-phase separation is performed using a C18 analytical column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Phenomenex Kinetex XB-C18 column or equivalent.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point. The total run time is typically around 6.5 minutes.[7]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
SRM Transitions: Specific precursor and product ions for Risdiplam, its M1 metabolite, and the internal standard should be optimized by infusing the individual compounds into the mass spectrometer. The following are representative transitions based on the known molecular weights:
-
Risdiplam (C₂₂H₂₃N₇O, MW: 401.47): Precursor ion [M+H]⁺ m/z 402.2
-
Risdiplam M1 Metabolite (C₂₂H₂₃N₇O₂, MW: 417.47): Precursor ion [M+H]⁺ m/z 418.2
-
-
Collision Gas: Argon
-
Source Temperature: Optimized for the specific instrument.
-
IonSpray Voltage: Optimized for the specific instrument.
Results and Discussion
Method Validation
The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Risdiplam | Risdiplam M1 Metabolite | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
| Calibration Range | 1.95 - 125.00 ng/mL[7] | To be determined | At least 3 orders of magnitude |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL[7] | To be determined | S/N > 10, Precision < 20%, Accuracy ±20% |
| Intra-day Precision (%CV) | < 15%[7] | < 15% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15%[7] | < 15% | < 15% (< 20% at LLOQ) |
| Intra-day Accuracy (%RE) | ± 15%[7] | ± 15% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%RE) | ± 15%[7] | ± 15% | ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS | CV of IS-normalized matrix factor < 15% |
Visualizations
Caption: Metabolic pathway of Risdiplam to its M1 metabolite.
Caption: Experimental workflow for the LC-MS/MS analysis of Risdiplam.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantitative determination of Risdiplam and its major metabolite, M1, in biological matrices. The simple sample preparation and fast chromatographic analysis make it suitable for high-throughput applications in drug development and clinical research. Adherence to the specified precautions, such as protection from light and stabilization of the M1 metabolite, is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Risdiplam Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sample preparation and quantification of Risdiplam (B610492) in plasma, primarily utilizing protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA). Accurate quantification of Risdiplam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure safety and efficacy.[1][2][3] The most common and straightforward method for preparing plasma samples for Risdiplam analysis is protein precipitation.[3][4][5][6] This technique effectively removes the majority of proteinaceous matrix components that can interfere with downstream analysis. Subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for accurate quantification.[1][3]
Challenges in Risdiplam Bioanalysis
Several factors can present challenges during the bioanalysis of Risdiplam and its metabolites in plasma. These include:
-
Light Sensitivity: Risdiplam is known to be sensitive to light, which necessitates handling samples under protected conditions to prevent degradation.
-
Metabolite Instability: The major metabolite of Risdiplam can be unstable. The use of stabilizers, such as ascorbic acid, in the sample processing workflow is recommended to mitigate its degradation.[2][7]
-
Non-specific Binding: In some biological matrices like urine, Risdiplam has shown a tendency for non-specific binding, which can be addressed by the addition of a surfactant.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated bioanalytical methods for Risdiplam in human plasma/serum.
Table 1: Calibration and Quantification Ranges
| Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Matrix | Reference |
| 1.95 | 125.00 | Human Serum | [1][5] |
| 0.250 | 250 | Human Plasma | [4] |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| Method | Precision (% CV) | Accuracy (%) | Matrix | Reference |
| UHPLC-MS/MS | Within ±15% (intra- and inter-batch) | Within ±15% (intra- and inter-batch) | Human Serum | [1][5] |
| LC-MS/MS | ≤6.6% (interassay) | 100.0–100.8% (interassay) | Human Plasma | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation for Risdiplam Quantification in Plasma
This protocol outlines a general procedure for the preparation of plasma samples for the quantification of Risdiplam by LC-MS/MS.
Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
Risdiplam analytical standard
-
Stable isotope-labeled Risdiplam (internal standard - IS)
-
Acetonitrile (B52724) (HPLC grade or higher)
-
Ascorbic acid (optional, as a stabilizer for the metabolite)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex the samples gently to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard to achieve a final concentration appropriate for the LC-MS/MS method.
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 (v/v) ratio of acetonitrile to plasma is a common starting point.
-
If metabolite stability is a concern, the acetonitrile can be fortified with ascorbic acid.
-
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or directly into an LC-MS vial.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for analysis. This step can help to concentrate the analyte.
-
LC-MS/MS Analysis: Inject an appropriate volume of the final sample extract into the LC-MS/MS system for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Risdiplam plasma sample preparation.
Signaling Pathway (Illustrative)
While Risdiplam's mechanism of action is on pre-mRNA splicing and not a classical signaling pathway, the following diagram illustrates its logical effect on the SMN2 gene.
Caption: Risdiplam's effect on SMN2 pre-mRNA splicing.
References
- 1. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for the Use of Risdiplam-hydroxylate-d6 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA). A thorough understanding of its absorption, distribution, metabolism, and excretion (DMPK) properties is crucial for preclinical and clinical development. Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes (CYP1A1, 2J2, 3A4, and 3A7) to form its major, pharmacologically inactive metabolite, M1 (N-hydroxy-risdiplam).[1][2] Accurate quantification of both the parent drug and its metabolites in biological matrices is essential for characterizing its pharmacokinetic profile.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to compensate for variability during sample preparation and analysis.[3][4][5] Risdiplam-hydroxylate-d6, a deuterated form of the M1 metabolite, is an ideal internal standard for the accurate quantification of this metabolite in various biological matrices during preclinical DMPK studies. These application notes provide detailed protocols for the use of this compound in key preclinical DMPK assays.
Data Presentation: Pharmacokinetic Parameters of Risdiplam
The following tables summarize key pharmacokinetic parameters of Risdiplam from preclinical and clinical studies.
Table 1: Single Dose Pharmacokinetics of Risdiplam in Healthy Adults
| Parameter | Value | Reference |
| Tmax (h) | 1 - 4 | [1] |
| Terminal Elimination Half-life (h) | ~50 | [1] |
| Apparent Volume of Distribution (L/kg) | 6.3 | [1] |
| Plasma Protein Binding (%) | ~89 | [1] |
Table 2: Metabolism and Excretion of Risdiplam in Humans
| Parameter | Value | Reference |
| Primary Metabolizing Enzymes | FMO1, FMO3, CYP1A1, CYP2J2, CYP3A4, CYP3A7 | [1][2] |
| Major Circulating Metabolite | M1 (pharmacologically inactive) | [1] |
| Parent Drug in Circulation (%) | ~83 | [1] |
| Excretion in Feces (%) | ~53 (14% as unchanged drug) | [1] |
| Excretion in Urine (%) | ~28 (8% as unchanged drug) | [1] |
Mandatory Visualizations
Metabolic pathway of Risdiplam and the role of the deuterated internal standard.
References
Application Notes and Protocols for Tissue Homogenization and Risdiplam Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the homogenization of various tissue types for the subsequent analysis of Risdiplam (B610492). The methodologies outlined are designed to ensure efficient and reproducible extraction of Risdiplam from complex biological matrices, paving the way for accurate downstream quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Risdiplam is a small molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier developed for the treatment of spinal muscular atrophy (SMA). Accurate quantification of Risdiplam in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Effective tissue homogenization is the critical first step to ensure the complete release of the analyte from the tissue matrix, leading to reliable and reproducible bioanalytical data. Bead beating has been identified as an efficient and robust method for the homogenization of a wide range of tissues.[1][2][3]
Mechanism of Action of Risdiplam
Risdiplam is an orally administered small molecule that modifies the splicing of the SMN2 gene.[4] In healthy individuals, the SMN1 gene produces the full-length and functional Survival Motor Neuron (SMN) protein. The SMN2 gene, a close homolog of SMN1, primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.[5][6] Risdiplam binds to two specific sites on the SMN2 pre-mRNA, the exonic splicing enhancer 2 (ESE2) and the 5' splice site (5'ss) of intron 7.[4][5] This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, promoting the inclusion of exon 7 in the final mRNA transcript.[5][7] This corrected splicing leads to the production of a full-length, functional SMN protein, which can compensate for the deficiency of SMN protein in individuals with SMA.[6][8]
Experimental Protocols
This section provides detailed protocols for the homogenization of soft, medium, and hard tissues for Risdiplam analysis. It is recommended to handle Risdiplam and its metabolites under light-protected conditions due to their light sensitivity.[3] For the analysis of Risdiplam's major metabolite, the addition of a stabilizer such as ascorbic acid to the homogenization buffer is recommended to mitigate degradation.[1][2][3]
General Workflow for Tissue Homogenization and Analysis
The overall process for analyzing Risdiplam in tissue samples involves several key steps, from sample collection to data acquisition.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. What are SMN2 modulators and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. oaepublish.com [oaepublish.com]
Application Note: A Validated Bioanalytical Method for the Quantification of Risdiplam in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Risdiplam (B610492) (trade name Evrysdi) is a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA).[1] As an orally administered medication, understanding its pharmacokinetic profile, including its excretion in urine, is crucial for drug development and clinical monitoring.[2][3] This application note details a robust and sensitive bioanalytical method for the quantitative determination of Risdiplam in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The method described herein addresses potential bioanalytical challenges associated with Risdiplam, such as its propensity for nonspecific binding.[4][5][6] The protocol provides a reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Risdiplam. Following a simple sample preparation step, the method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.
Materials and Methods
Chemicals and Reagents
-
Risdiplam reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for Risdiplam
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Tween 80
-
Control human urine
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18) is a suitable choice.[2][3]
Sample Handling and Preparation
Due to the nonspecific binding of Risdiplam in urine, special collection and storage procedures are necessary.[4][5][6]
-
Urine Collection: Urine samples should be collected in polypropylene (B1209903) tubes containing 0.3% Tween 80 to prevent adsorptive losses.[7]
-
Storage: Samples should be stored frozen at –70°C or colder until analysis.[8]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Risdiplam and its SIL-IS in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Risdiplam stock solution in an appropriate solvent to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike control human urine (containing 0.3% Tween 80) with the appropriate working solutions to create a calibration curve and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).
Sample Extraction Protocol: Direct Dilution
-
Allow urine samples, calibration standards, and QCs to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the urine sample, standard, or QC.
-
Add 200 µL of the internal standard working solution (prepared in acetonitrile or methanol).
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex XB C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Risdiplam and its SIL-IS |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transition (Risdiplam) | To be optimized based on instrumentation |
| SRM Transition (SIL-IS) | To be optimized based on instrumentation |
| Ion Source Temperature | 500 - 550 °C |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the expected quantitative performance of the bioanalytical method for Risdiplam in human urine, based on published data.[8]
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Range | - | 0.250 – 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.250 ng/mL |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 6.5% |
| Inter-assay Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | 94.0 – 97.9% |
Metabolism and Excretion
Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7).[9][10][11] The major circulating metabolite is M1, which is considered pharmacologically inactive.[9][10][11] Following oral administration, approximately 28% of the dose is excreted in the urine, with 8% as unchanged Risdiplam.[9][10][11]
Visualizations
Caption: Experimental workflow for the bioanalytical method of Risdiplam in urine.
Caption: Logical relationships in the bioanalysis of Risdiplam in urine.
References
- 1. Risdiplam - Wikipedia [en.wikipedia.org]
- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Microsampling in Pediatric Pharmacokinetic Studies of Risdiplam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered, small-molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA) in adults and children.[1][2] Pharmacokinetic (PK) studies in pediatric populations are essential for optimizing dosing and ensuring the safety and efficacy of Risdiplam. However, conventional blood sampling methods can be challenging in children due to limited blood volume and the potential for distress. Microsampling techniques, such as Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS™), offer a patient-centric approach by requiring only a small volume of blood, thereby reducing the burden on pediatric patients and their families.[3][4][5][6] These techniques are increasingly being adopted in pediatric clinical trials to facilitate PK sample collection.[4][5][6]
These application notes provide an overview and detailed protocols for the use of DBS and VAMS in pediatric PK studies of Risdiplam.
Mechanism of Action of Risdiplam
Risdiplam is designed to address the underlying genetic cause of SMA, which is a deficiency of the survival motor neuron (SMN) protein.[2] In individuals with SMA, the SMN1 gene is mutated or deleted, leading to insufficient levels of functional SMN protein.[2] A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, non-functional protein.[2][7] Risdiplam modifies the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][2][8][9] This helps to compensate for the lack of SMN protein from the SMN1 gene, improving motor neuron function and survival.[8]
Figure 1: Mechanism of Action of Risdiplam on SMN2 Pre-mRNA Splicing.
Microsampling Techniques for Risdiplam Pediatric PK Studies
Dried Blood Spot (DBS)
DBS sampling involves collecting a small volume of whole blood, typically from a heel or finger prick, onto a specialized filter paper.[10] This technique is minimally invasive and simplifies sample collection, storage, and transportation.[10]
Volumetric Absorptive Microsampling (VAMS™)
VAMS™ utilizes a porous hydrophilic tip to absorb a fixed volume of blood (e.g., 10 or 20 µL), which helps to mitigate the hematocrit effect that can be a challenge with DBS.[11][12] The sample is then dried and stored for analysis.
Data Presentation: Comparison of Microsampling and Conventional Sampling
The following tables present illustrative data comparing pharmacokinetic parameters of Risdiplam obtained from microsampling techniques (DBS and VAMS™) with conventional venous plasma sampling. This data is intended to be representative and may not reflect actual clinical trial results.
Table 1: Illustrative Pharmacokinetic Parameters of Risdiplam in a Pediatric Population
| Parameter | Venous Plasma (ng/mL) | Dried Blood Spot (DBS) (ng/mL) | Volumetric Absorptive Microsampling (VAMS™) (ng/mL) |
| Cmax | 150 ± 35 | 145 ± 40 | 148 ± 38 |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |
| AUC (0-24h) (ng·h/mL) | 1800 ± 450 | 1750 ± 480 | 1780 ± 460 |
| Half-life (t½) (h) | 50 ± 10 | 52 ± 12 | 51 ± 11 |
| Data are presented as mean ± standard deviation for Cmax, AUC, and half-life, and as median (range) for Tmax. This is hypothetical data for illustrative purposes. |
Table 2: Illustrative Bioanalytical Method Validation Summary
| Validation Parameter | Dried Blood Spot (DBS) | Volumetric Absorptive Microsampling (VAMS™) | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 5 |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
| Intra-assay Precision (%CV) | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5% to +8% | -4% to +6% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | 75 ± 8% | 85 ± 6% | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal | Monitored |
| Stability (24h at RT, 30 days at -80°C) | Stable | Stable | ≤ 15% deviation from nominal |
| This is hypothetical data for illustrative purposes. |
Experimental Protocols
Experimental Workflow for Microsampling and Analysis
Figure 2: General experimental workflow for microsampling and conventional sampling.
Protocol 1: Dried Blood Spot (DBS) Sample Collection and Processing
Materials:
-
Sterile lancet for finger or heel prick
-
DBS collection cards (e.g., Whatman 903)
-
Alcohol swabs and sterile gauze
-
Gloves
-
Drying rack
-
Gas-impermeable bags with desiccant packs
-
Manual or automated DBS puncher (e.g., 3 mm)
-
96-well collection plates
-
Extraction solvent (e.g., Methanol with 0.1% formic acid containing internal standard)
Procedure:
-
Sample Collection:
-
Clean the sampling site (finger or heel) with an alcohol swab and allow it to air dry.
-
Puncture the skin with a sterile lancet.
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a new, large drop of blood to form and gently touch the DBS card to the drop, allowing the blood to fill the pre-printed circle completely. Do not touch the paper to the skin.
-
Fill the required number of spots.
-
-
Drying:
-
Allow the DBS cards to air dry horizontally on a drying rack for at least 3 hours at ambient temperature, away from direct sunlight.
-
-
Storage and Shipment:
-
Once completely dry, place the DBS cards in a gas-impermeable bag with a desiccant pack.
-
Store at room temperature or as required by the study protocol until shipment. Shipment can typically be done at ambient temperature.
-
-
Sample Extraction:
-
Using a manual or automated puncher, punch a 3 mm disc from the center of the blood spot into a 96-well collection plate.
-
Add 100 µL of extraction solvent containing the internal standard to each well.
-
Seal the plate and vortex for 15 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Volumetric Absorptive Microsampling (VAMS™) Collection and Processing
Materials:
-
Sterile lancet for finger or heel prick
-
VAMS™ samplers (e.g., Mitra®)
-
Alcohol swabs and sterile gauze
-
Gloves
-
Drying rack or device holder
-
Storage containers
-
Extraction solvent (e.g., Acetonitrile:Water (80:20, v/v) with 0.1% formic acid containing internal standard)
-
96-well collection plates
Procedure:
-
Sample Collection:
-
Clean the sampling site (finger or heel) with an alcohol swab and allow it to air dry.
-
Puncture the skin with a sterile lancet.
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a new, large drop of blood to form.
-
Hold the VAMS™ sampler by the handle and touch the porous tip to the blood drop. The tip will absorb a fixed volume of blood.
-
-
Drying:
-
Place the VAMS™ sampler in a drying rack or holder and allow it to air dry for at least 2 hours at ambient temperature.
-
-
Storage and Shipment:
-
Once dry, place the samplers in their original packaging or a suitable container for storage and shipment at ambient temperature.
-
-
Sample Extraction:
-
Place the VAMS™ tip into a well of a 96-well plate.
-
Add 200 µL of extraction solvent containing the internal standard to each well.
-
Seal the plate and sonicate for 15 minutes.
-
Vortex for an additional 15 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Bioanalysis of Risdiplam
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Conditions (Illustrative):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Risdiplam: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
Internal Standard (e.g., ¹³C, ¹⁵N-labeled Risdiplam): Precursor ion > Product ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Conclusion
Microsampling techniques, including Dried Blood Spot and Volumetric Absorptive Microsampling, represent valuable tools in the conduct of pediatric pharmacokinetic studies of Risdiplam. They offer a less invasive, patient-centric approach to sample collection, which can improve recruitment and retention in clinical trials. The provided illustrative protocols and data highlight the potential for these methods to yield reliable pharmacokinetic data comparable to conventional venous sampling. Robust method development and validation are crucial for the successful implementation of these techniques in a regulatory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Risdiplam: an investigational survival motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy (SMA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dried blood spots and sparse sampling: a practical approach to estimating pharmacokinetic parameters of caffeine in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Tutorial: Volumetric absorptive microsampling (VAMS) [ouci.dntb.gov.ua]
- 11. ovid.com [ovid.com]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for the Quantification of Risdiplam and Risdiplam-hydroxylate-d6 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam (B610492) is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA). It acts as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier. Accurate quantification of Risdiplam and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This document provides detailed application notes and protocols for the determination of Risdiplam and its stable isotope-labeled internal standard, Risdiplam-d6, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolite of Risdiplam is a hydroxylated form, referred to as M1. Due to the lack of a commercially available deuterated standard for the metabolite, Risdiplam-d6 is commonly used as the internal standard for the quantification of the parent drug.
Data Presentation
The successful application of this method relies on the precise selection of Multiple Reaction Monitoring (MRM) transitions. These transitions, which include the precursor ion (Q1) and product ion (Q3) mass-to-charge ratios (m/z), as well as the compound-specific collision energy (CE) and declustering potential (DP), are critical for the selective and sensitive detection of the analytes.
Note: While extensive literature searches were conducted, the exact MRM transition parameters for Risdiplam, Risdiplam-d6, and its hydroxylated metabolite (M1) are not publicly available. The values in the table below are placeholders and must be determined empirically by the end-user through direct infusion and optimization of the compounds on their specific mass spectrometer.
| Compound Name | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Risdiplam | To be determined | To be determined | To be determined | To be determined |
| Risdiplam-d6 (Internal Standard) | To be determined | To be determined | To be determined | To be determined |
| Risdiplam-hydroxylate (M1) | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
This protocol outlines a typical workflow for the quantification of Risdiplam from plasma samples.
Materials and Reagents
-
Risdiplam certified reference standard
-
Risdiplam-d6 certified reference standard (or other appropriate stable isotope-labeled internal standard)
-
Risdiplam-hydroxylate (M1) reference standard (if available)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Ascorbic acid
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Risdiplam from biological matrices.[1]
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analytes.
-
Internal Standard Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of Risdiplam-d6 internal standard solution in methanol to achieve a final concentration appropriate for the expected range of Risdiplam concentrations.
-
Addition of Stabilizer: For the analysis of the M1 metabolite, which is prone to oxidation, add a solution of ascorbic acid to the sample to prevent degradation.[2]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for improved chromatography) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used for the separation of Risdiplam and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to achieve optimal separation. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As noted in the data presentation table, the specific MRM transitions for Risdiplam, Risdiplam-d6, and Risdiplam-hydroxylate (M1) need to be determined by the user. This is a critical step that involves infusing a standard solution of each analyte into the mass spectrometer to identify the precursor ion and the most stable and intense product ions upon fragmentation. The collision energy and declustering potential for each transition must also be optimized to maximize signal intensity.
-
Visualizations
Experimental Workflow for Risdiplam Quantification
References
Application of Risdiplam-Hydroxylate-d6 in Clinical Trials: A Bioanalytical Approach
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Risdiplam-hydroxylate-d6 as an internal standard in the quantitative bioanalysis of its corresponding metabolite, Risdiplam-hydroxylate, during clinical trials. The accurate measurement of drug metabolites is crucial for understanding the pharmacokinetics (PK), metabolism, and overall safety profile of a therapeutic agent like Risdiplam (B610492).
Risdiplam is an orally administered small molecule designed to modify the splicing of the survival motor neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[1][2][3] It is a significant therapeutic option for individuals with spinal muscular atrophy (SMA).[1][2] The major circulating metabolite of Risdiplam is known as M1, which is considered pharmacologically inactive.[4] Risdiplam is primarily metabolized by flavin monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5][6][7] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability and matrix effects.[5][6]
Core Applications in Clinical Trials:
-
Pharmacokinetic (PK) Studies: Accurate quantification of Risdiplam-hydroxylate allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolite Profiling: Understanding the extent of formation of hydroxylated metabolites is key to a comprehensive evaluation of the drug's metabolic fate.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolic pathway of Risdiplam.
-
Safety and Efficacy Correlation: Correlating metabolite exposure with safety and efficacy outcomes in patients.
Quantitative Data Summary
The following tables represent typical data generated during the validation of a bioanalytical method using this compound.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | 3.1% to 9.8% |
| Matrix Effect | CV ≤15% | 7.2% |
| Recovery | Consistent and reproducible | 85-95% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Passed |
Table 2: Sample Pharmacokinetic Data from a Clinical Trial
| Subject ID | Time Point (hours) | Risdiplam-hydroxylate Concentration (ng/mL) |
| 001 | 0 (Pre-dose) | Not Detected |
| 001 | 2 | 15.2 |
| 001 | 4 | 28.9 |
| 001 | 8 | 22.1 |
| 001 | 12 | 10.5 |
| 001 | 24 | 2.3 |
| 002 | 0 (Pre-dose) | Not Detected |
| 002 | 2 | 18.5 |
| 002 | 4 | 32.1 |
| 002 | 8 | 25.6 |
| 002 | 12 | 13.8 |
| 002 | 24 | 3.1 |
Experimental Protocols
Bioanalytical Method Development and Validation
This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of Risdiplam-hydroxylate in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Reference standards of Risdiplam-hydroxylate and this compound
-
Human plasma (with anticoagulant)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
b. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of Risdiplam-hydroxylate and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of Risdiplam-hydroxylate by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 10 ng/mL) in acetonitrile containing 0.1% ascorbic acid.
c. Sample Preparation (Protein Precipitation): [11][12]
-
To 100 µL of plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
d. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex XB C18)[13]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Risdiplam-hydroxylate: [Precursor Ion (M+H)⁺] -> [Product Ion]
-
This compound: [Precursor Ion (M+H)⁺] -> [Product Ion]
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
e. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Quantify the concentration of Risdiplam-hydroxylate in the study samples from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for the quantification of Risdiplam-hydroxylate.
Caption: Mechanism of action of Risdiplam on SMN2 pre-mRNA splicing.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Risdiplam Quantification Assays: A Technical Support Center
Welcome to the Technical Support Center for Risdiplam (B610492) Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the experimental quantification of Risdiplam.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your Risdiplam quantification assays.
Issue 1: Low Analyte Response or Signal Loss
Question: We are observing a significantly lower than expected signal for Risdiplam and/or its major metabolite, M1, in our LC-MS/MS analysis. What are the potential causes and how can we troubleshoot this?
Answer:
Low analyte response for Risdiplam and its metabolite can stem from several factors, primarily related to analyte stability and sample handling. Risdiplam and its major metabolite, M1, are known to be sensitive to light, and M1 is also susceptible to oxidative degradation.[1]
Troubleshooting Steps:
-
Protect from Light: Ensure that all sample collection, handling, and processing steps are performed under light-protected conditions. Use amber vials or cover tubes with aluminum foil.[1]
-
Sample Stabilization: The M1 metabolite is prone to oxidation. Adding a stabilizer like ascorbic acid to the samples immediately after collection can mitigate this degradation.[1][2]
-
Storage Conditions: Samples should be stored at appropriate temperatures to minimize degradation. Long-term storage at -70°C is recommended. For short-term storage, refer to the stability data below.
-
Sample Preparation: Inefficient extraction during sample preparation can lead to low recovery. Protein precipitation is a commonly used and effective method for Risdiplam.[3][4][5]
Quantitative Data Summary: Analyte Stability
| Analyte | Condition | Storage Temperature | Duration | % Recovery (Mean) | Reference |
| Risdiplam | Human Plasma | Room Temperature | 24 hours | >95% | [6] |
| Risdiplam | Human Plasma | 2-8°C | 5 days | >95% | [6] |
| M1 Metabolite | Human Plasma (without stabilizer) | 4°C | 24 hours | Significant degradation | [1] |
| M1 Metabolite | Human Plasma (with Ascorbic Acid) | 4°C | 24 hours | Stable | [1][2] |
Note: The table above is a summary of typical stability findings. Actual results may vary based on specific experimental conditions.
A troubleshooting workflow for addressing low analyte signals in Risdiplam quantification.
Issue 2: High Signal Variability and Poor Reproducibility
Question: We are observing high variability between replicate injections and poor reproducibility of our results. What could be the cause?
Answer:
High variability can be caused by several factors, including nonspecific binding of the analyte to container surfaces and issues with the analytical instrumentation.
Troubleshooting Steps:
-
Nonspecific Binding: Risdiplam has been reported to exhibit nonspecific binding, especially in urine samples. The addition of a surfactant, such as Tween 20, to the sample matrix can help to mitigate this issue.[1]
-
Internal Standard: Ensure that a stable isotope-labeled internal standard is being used to account for variability in sample preparation and instrument response.[1]
-
Carryover: Analyte from a high concentration sample may carry over into subsequent injections, causing artificially high results in low concentration samples or blanks. See the dedicated troubleshooting section on carryover below.
-
LC-MS/MS System Performance: Check for issues with the autosampler, pump, and mass spectrometer. Ensure the system is properly calibrated and maintained.
Issue 3: Peak Tailing or Asymmetrical Peak Shape
Question: The chromatographic peaks for Risdiplam are showing significant tailing. What are the common causes and solutions?
Answer:
Peak tailing can compromise the accuracy of integration and, therefore, quantification. The primary causes are often related to secondary interactions with the analytical column or issues with the mobile phase.
Troubleshooting Steps:
-
Column Choice and Condition:
-
Secondary Interactions: Risdiplam, being a basic compound, can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing. Using a column with a highly inert stationary phase or end-capping can minimize these interactions.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material. Flushing the column or using a guard column can help.
-
Column Void: A void at the column inlet can cause peak distortion. Replacing the column may be necessary.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Risdiplam and its interaction with the stationary phase. Ensure the mobile phase pH is optimized and buffered to provide a consistent and optimal peak shape.
-
Sample Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Issue 4: Carryover in LC-MS/MS Analysis
Question: We suspect carryover is affecting our results, as we see a signal for Risdiplam in our blank injections after running a high concentration sample. How can we address this?
Answer:
Carryover is a common issue in LC-MS/MS analysis where residual analyte from a previous injection appears in subsequent runs.
Troubleshooting Steps:
-
Optimize Wash Solvents: The autosampler wash solution should be strong enough to solubilize Risdiplam effectively. A wash solution containing a higher percentage of organic solvent than the mobile phase is often effective.
-
Injector and Valve Cleaning: The injector needle, loop, and valve can be sources of carryover. Implement a rigorous cleaning protocol for these components.
-
Extend Wash Cycles: Increasing the duration or number of wash cycles between injections can help to remove residual analyte.
-
Injection Order: If possible, run samples with expected low concentrations before those with high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for Risdiplam in plasma?
A1: Protein precipitation is a widely used and effective method for the extraction of Risdiplam from plasma.[3][4][5] This method is relatively simple and provides good recovery.
Q2: Why is it important to use a stable isotope-labeled internal standard?
A2: A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass. It is added to the samples before preparation and co-elutes with the analyte. The use of a SIL-IS is crucial for accurate quantification as it compensates for variability in sample extraction, matrix effects, and instrument response.[1]
Q3: What are the key considerations for the analysis of Risdiplam's major metabolite, M1?
A3: The major metabolite of Risdiplam, M1, is more prone to oxidative degradation than the parent drug.[1] Therefore, it is essential to add a stabilizer, such as ascorbic acid, to the samples to prevent its degradation.[1][2] All handling should also be performed under light-protected conditions.[1]
Q4: Can you provide a general overview of the mechanism of action of Risdiplam?
A4: Risdiplam is a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier.[7] In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is mutated, and the SMN2 gene predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during splicing. Risdiplam binds to the SMN2 pre-mRNA and stabilizes the interaction with the splicing machinery, promoting the inclusion of exon 7.[8][9] This leads to an increased production of full-length, functional SMN protein.[7]
Mechanism of Risdiplam in promoting functional SMN protein production.
Experimental Protocols
Protocol 1: Risdiplam Quantification in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of Risdiplam in human plasma. It should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Sample Handling and Preparation:
-
Collect blood samples in EDTA-containing tubes.
-
Protect samples from light immediately after collection.
-
Centrifuge to separate plasma.
-
To stabilize the M1 metabolite, add a solution of ascorbic acid to the plasma.
-
Store plasma samples at -70°C until analysis.
2. Protein Precipitation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Risdiplam from endogenous matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Risdiplam and its internal standard.
Quantitative Data Summary: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1.95 - 125.00 ng/mL | [3] |
| Inter- and Intra-assay Precision | < 15% CV | [3] |
| Accuracy | 85-115% | [3] |
| Recovery (Protein Precipitation) | > 85% | [10] |
Note: This table presents typical validation parameters. Specific values should be established during in-house method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
managing matrix effects in Risdiplam LC-MS analysis
Welcome to the technical support center for Risdiplam (B610492) LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common challenges during their experiments, with a special focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for Risdiplam analysis in biological matrices?
A1: The most frequently cited sample preparation method for Risdiplam in biological matrices like human serum is a single-step protein precipitation.[1][2] This method is favored for its simplicity and speed.
Q2: What are the primary bioanalytical challenges associated with Risdiplam analysis?
A2: Beyond typical matrix effects, Risdiplam analysis presents several specific challenges. These include the drug's sensitivity to light, instability, potential for carryover in the LC system, and nonspecific binding to surfaces.[3][4][5] Additionally, its major metabolite may require stabilization, for instance with ascorbic acid, and surfactants may be needed to prevent nonspecific binding in urine samples.[3][4][5]
Q3: What are matrix effects and how do they impact Risdiplam LC-MS analysis?
A3: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[6][7][8] These effects can lead to inaccurate and irreproducible quantification of Risdiplam, compromising the reliability of study data.[9][10] Common sources of matrix effects in plasma samples include phospholipids (B1166683) and salts.[11]
Q4: How can I assess the presence and extent of matrix effects in my Risdiplam assay?
A4: The presence of matrix effects can be evaluated using a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[12] For a quantitative assessment, the post-extraction spike method is widely used.[11] This involves comparing the response of Risdiplam spiked into a blank matrix extract to its response in a neat solution at the same concentration.[11] During method validation, it is recommended to evaluate matrix effects using at least six different lots of the biological matrix.[11]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Possible Cause: Unaddressed matrix effects are a primary suspect for poor accuracy and precision.[9] Co-eluting endogenous matrix components, such as phospholipids, can interfere with Risdiplam's ionization, leading to variability in signal intensity.[7]
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect by calculating the matrix factor. A factor significantly different from 1 indicates the presence of ion suppression or enhancement.
-
Improve Sample Cleanup: While protein precipitation is common, it may not be sufficient to remove all interfering components.[13] Consider more rigorous sample preparation techniques.
-
Chromatographic Optimization: Modify the LC gradient to better separate Risdiplam from the regions of ion suppression. A longer run time or a change in mobile phase composition can be effective.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]
-
Issue 2: Gradual decrease in signal intensity over a long run sequence.
-
Possible Cause: This can be due to the accumulation of matrix components, like phospholipids, on the analytical column or in the mass spectrometer's ion source.[14] This buildup can lead to a progressive increase in ion suppression.
-
Troubleshooting Steps:
-
Implement Column Washing: Incorporate a high-organic wash step at the end of each chromatographic run to elute late-eluting, non-polar interferences.
-
Optimize Sample Preparation for Phospholipid Removal: Use sample preparation methods specifically designed to remove phospholipids, such as specialized solid-phase extraction (SPE) cartridges or plates.
-
Divert Flow: Use a divert valve to direct the flow from the column to waste during the initial and final parts of the chromatogram where highly retained matrix components may elute, preventing them from entering the mass spectrometer.
-
Regular Instrument Maintenance: Perform regular cleaning of the ion source to remove accumulated contaminants.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Process a blank plasma sample using your established protein precipitation method.
-
Prepare Neat Solution: Prepare a solution of Risdiplam in the reconstitution solvent at a concentration equivalent to a mid-range QC sample.
-
Spike Matrix Extract: Spike the blank matrix extract with the Risdiplam standard solution to achieve the same final concentration as the neat solution.
-
Analyze Samples: Inject both the spiked matrix extract and the neat solution into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Protocol 2: Protein Precipitation for Risdiplam in Human Serum
This protocol is based on a validated method for Risdiplam analysis.[2]
-
Sample Aliquoting: Aliquot 100 µL of human serum into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Hypothetical Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) of QC Samples (n=6) |
| Protein Precipitation (PPT) | 95 | -45 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (LLE) | 85 | -15 (Suppression) | 6.8 |
| Solid-Phase Extraction (SPE) | 92 | -8 (Suppression) | 4.2 |
This table illustrates how different sample preparation methods can impact analyte recovery and the extent of matrix effects, ultimately affecting the precision of the assay.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Comparison of two common sample preparation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. spectroscopyonline.com [spectroscopyonline.com]
preventing nonspecific binding of Risdiplam in bioanalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the nonspecific binding (NSB) of Risdiplam (B610492) during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding (NSB) and why is it a concern in Risdiplam bioanalysis?
A1: Nonspecific binding is the unintended adhesion of an analyte, such as Risdiplam, to surfaces of containers, pipette tips, and analytical hardware.[1] This phenomenon is driven by non-covalent interactions like hydrophobic and electrostatic forces.[1] NSB is a significant concern in bioanalysis as it can lead to the underestimation of the analyte's concentration, resulting in inaccurate pharmacokinetic and pharmacodynamic data.[2][3] For Risdiplam, NSB has been observed, particularly in urine samples, which can compromise the reliability of clinical and preclinical study results.[4][5]
Q2: What are the primary factors that contribute to the nonspecific binding of Risdiplam?
A2: The primary factors contributing to NSB are related to the physicochemical properties of Risdiplam, the composition of the biological matrix, and the materials used for sample collection and processing.[1] Risdiplam is a small molecule with a molecular weight of 401.47 g/mol and an XLogP of 3.52, indicating a degree of lipophilicity that can contribute to hydrophobic interactions with plastic surfaces.[6][7] Biological matrices with low protein content, such as urine, are more prone to NSB because they lack endogenous proteins and lipids that would otherwise bind to the drug and keep it in solution.[1][3] The type of plasticware (e.g., polypropylene, polystyrene) used can also significantly influence the extent of NSB.[8]
Q3: What are the common signs of nonspecific binding in a bioanalytical assay for Risdiplam?
A3: Common indicators of NSB in your assay include:
-
Poor recovery of the analyte, especially at lower concentrations.[1]
-
Inconsistent and non-reproducible results between replicate samples.
-
A calibration curve that is not linear, particularly at the lower end.[9]
-
Loss of analyte after sample transfers between different containers.[10]
-
System carryover in LC-MS/MS analysis due to adsorption to instrument components.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating nonspecific binding of Risdiplam in your bioanalytical workflow.
Issue 1: Low Analyte Recovery in Urine Samples
-
Symptom: You observe significantly lower than expected concentrations of Risdiplam in urine quality control (QC) samples, particularly at the low QC level.
-
Cause: Urine has low protein content, which increases the likelihood of Risdiplam binding to the surfaces of collection tubes and processing plates.[1][3]
-
Solution:
-
Utilize a Surfactant Additive: The addition of a surfactant is a proven method to prevent NSB of Risdiplam in urine.[4][5] It is recommended to add Tween 20 to the urine collection tubes.
-
Use Low-Binding Consumables: Employing low-adsorption plasticware for all sample collection and processing steps can significantly reduce NSB.[10]
-
Experimental Protocol: Addition of Surfactant to Urine Samples
| Step | Procedure |
| 1. | Prepare a stock solution of 10% (v/v) Tween 20 in deionized water. |
| 2. | Before urine collection, add the appropriate volume of the 10% Tween 20 stock solution to each collection tube to achieve a final concentration of 0.3% Tween 20 in the final urine volume. For example, for an expected 10 mL urine sample, add 300 µL of 10% Tween 20. |
| 3. | Gently mix the tube after urine collection to ensure proper distribution of the surfactant. |
| 4. | Proceed with the standard sample processing and analysis protocol. |
Note: The original documentation for Risdiplam bioanalysis mentions the use of Tween 80 at 0.3% in urine PK tubes.[10] Tween 20 is also cited as a surfactant used to prevent NSB in urine for Risdiplam.[4] The choice of surfactant may depend on the specific analytical method and instrumentation.
Issue 2: Inconsistent Results and Poor Precision
-
Symptom: High variability is observed between replicate preparations of the same sample, leading to poor precision (high coefficient of variation, %CV).
-
Cause: Inconsistent NSB across different wells of a 96-well plate or between different sample tubes. This can be exacerbated by prolonged contact time with plastic surfaces.
-
Solution:
-
Optimize Sample Handling: Minimize the number of transfer steps and the duration samples are in contact with plastic surfaces before analysis.[1]
-
pH Adjustment: The pH of the sample solution can influence the charge state of Risdiplam and the surface charge of the container, thereby affecting electrostatic interactions.[11] Experiment with adjusting the pH of your sample diluent or reconstitution solvent to a level that minimizes binding.
-
Addition of Organic Solvent: For methods involving a reconstitution step, including a percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in the reconstitution solution can help to keep Risdiplam in solution and reduce hydrophobic interactions with the container surface.[8]
-
Quantitative Data Summary: Impact of Additives on Analyte Recovery
| Condition | Analyte | Matrix | Additive | Recovery (%) | Reference |
| Risdiplam | Urine | None | - | Significant Loss | [10] |
| Risdiplam | Urine | 0.3% Tween 80 | - | Not specified, but mitigated NSB | [10] |
| General Small Molecules | Low-protein matrix | Various Surfactants | Tween 20, Triton X-100 | Improved | [12] |
| General Small Molecules | Aqueous Solution | Acetonitrile/Methanol | - | Improved | [8] |
Visualizations
Workflow for Troubleshooting Nonspecific Binding of Risdiplam
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. risdiplam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Risdiplam Supplier | CAS 1825352-65-5 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Risdiplam and Metabolite Light Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the light sensitivity of Risdiplam (B610492) and its metabolites.
Introduction to Risdiplam
Risdiplam is an orally administered small molecule designed as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier for the treatment of spinal muscular atrophy (SMA).[1][2][3][4][5] It works by increasing the production of functional full-length SMN protein.[1][2][4][6] The primary metabolism of Risdiplam is mediated by flavin monooxygenases (FMO1 and FMO3), with some contribution from various cytochrome P450 enzymes.[7][8][9] The major circulating metabolite is M1, which is considered pharmacologically inactive.[8][9]
Recent data indicates that Risdiplam is a light-sensitive compound, and photosensitivity reactions have been identified as a potential adverse event.[10][11] This necessitates careful handling and storage during experimental procedures and consideration of photosafety in non-clinical and clinical development. An early compound in the Risdiplam development program was specifically optimized to reduce the risk of phototoxicity.[12]
Frequently Asked Questions (FAQs)
Q1: Is there evidence of Risdiplam photosensitivity?
A1: Yes, there are indications of Risdiplam's light sensitivity. A retrospective analysis of the US Food and Drug Administration Adverse Event Reporting System (FAERS) database identified "photosensitivity reaction" as a novel adverse event signal associated with Risdiplam use.[10] Additionally, it is recommended to store Risdiplam protected from light, further suggesting its light-sensitive nature.[11]
Q2: What are the primary metabolites of Risdiplam and are they also light-sensitive?
A2: The major circulating metabolite of Risdiplam is M1, which is considered pharmacologically inactive.[8][9] While the photosensitive properties of Risdiplam's metabolites are not extensively detailed in publicly available literature, it is crucial to consider the potential for metabolites to be photoreactive during photosafety assessment, as recommended by regulatory guidelines.
Q3: What are the regulatory guidelines for assessing the photosafety of a drug like Risdiplam?
A3: The primary regulatory guideline for photosafety evaluation of pharmaceuticals is the ICH S10 guideline.[13][14] This guideline outlines a stepwise approach to photosafety assessment, starting with an evaluation of the drug's photochemical properties. A compound is considered a potential photosafety concern if it absorbs light in the 290-700 nm range, generates a reactive species, and is distributed to light-exposed tissues.[15]
Q4: What initial steps should be taken to evaluate the photosensitivity of Risdiplam in a research setting?
A4: The initial step is to determine the molar extinction coefficient (MEC) of Risdiplam across the UV-visible spectrum (290-700 nm). A MEC value greater than 1000 L mol⁻¹ cm⁻¹ is often used as a trigger for further non-clinical photosafety testing.[16] Following this, in vitro assays can be conducted to assess phototoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results with Risdiplam. | Degradation of Risdiplam due to light exposure during handling and storage. | Store Risdiplam and its solutions in light-protected containers (e.g., amber vials) and minimize exposure to ambient light during experimental procedures.[11] |
| High background cytotoxicity in in vitro phototoxicity assays. | The solvent used to dissolve Risdiplam may be cytotoxic to the cell line. | Perform a solvent toxicity test to determine the maximum non-toxic concentration of the solvent. Ensure the final solvent concentration in the cell culture medium is below this level. |
| Inconsistent results in the 3T3 Neutral Red Uptake (NRU) phototoxicity assay. | Issues with cell health, inconsistent light source intensity, or improper drug concentration selection. | Ensure a healthy, sub-confluent monolayer of 3T3 cells. Calibrate the light source to deliver a consistent and appropriate dose of UVA radiation. Select a range of Risdiplam concentrations that includes both non-toxic and cytotoxic levels in the absence of light. |
| Positive phototoxicity signal in an in vitro assay. | Risdiplam may be a true phototoxin. | Consider follow-up studies to understand the mechanism of phototoxicity, such as a reactive oxygen species (ROS) assay.[17] Further in vivo testing may be warranted depending on the drug development stage. |
Quantitative Data Summary
| Parameter | Description | Example Value | Interpretation |
| Molar Extinction Coefficient (MEC) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 25,000 L mol⁻¹ cm⁻¹ at 310 nm | A value >1000 L mol⁻¹ cm⁻¹ suggests significant light absorption and triggers further photosafety testing.[16] |
| Photo Irritation Factor (PIF) | A factor calculated from the 3T3 NRU assay, comparing the cytotoxicity of a compound in the presence and absence of light. | 7.5 | A PIF value > 5 is indicative of phototoxic potential.[18] |
| Mean Photo Effect (MPE) | An alternative endpoint for the 3T3 NRU assay, based on the comparison of the full dose-response curves with and without irradiation. | 0.18 | An MPE value > 0.1 is considered indicative of phototoxic potential. |
Experimental Protocols
UV-Visible Spectrophotometry for Molar Extinction Coefficient (MEC) Determination
Objective: To determine if Risdiplam absorbs light in the 290-700 nm range.
Methodology:
-
Prepare a stock solution of Risdiplam in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the stock solution to create a concentration range suitable for spectrophotometric analysis.
-
Measure the absorbance of each solution from 290 nm to 700 nm using a calibrated UV-visible spectrophotometer.
-
Use the Beer-Lambert law (A = εbc) to calculate the molar extinction coefficient (ε or MEC) at the wavelength of maximum absorbance (λmax).
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD TG 432)
Objective: To assess the phototoxic potential of Risdiplam by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated sunlight.[19][20]
Methodology:
-
Cell Culture: Culture Balb/c 3T3 mouse fibroblasts in appropriate media until they form a sub-confluent monolayer in 96-well plates.
-
Treatment: Prepare a range of Risdiplam concentrations. Treat the cells in duplicate plates with these concentrations for a specified period (e.g., 1 hour).
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation from a solar simulator, while the other plate is kept in the dark.
-
Incubation: Wash the cells and incubate with fresh medium for 24 hours.
-
Neutral Red Uptake: Add a neutral red solution to the cells and incubate to allow for uptake into the lysosomes of viable cells.
-
Extraction and Measurement: Extract the neutral red from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 values (the concentration causing 50% cell viability reduction) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo Irritation Factor (PIF) is then calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA).
Visualizations
Signaling Pathways and Workflows
References
- 1. Risdiplam - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 3. nps.org.au [nps.org.au]
- 4. Risdiplam: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sma-europe.eu [sma-europe.eu]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Risdiplam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Exploration of adverse events associated with risdiplam use: Retrospective cases from the US Food and Drug Administration Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
- 14. ICH S10 Photosafety evaluation of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Releases New Photosafety Testing Guideline for Comment | RAPS [raps.org]
- 16. database.ich.org [database.ich.org]
- 17. iivs.org [iivs.org]
- 18. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines [cptclabs.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Risdiplam-hydroxylate-d6
Welcome to the technical support center for the bioanalysis of Risdiplam (B610492) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the quantitative analysis of Risdiplam-hydroxylate-d6 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in bioanalysis?
This compound is a deuterated form of a hydroxylated metabolite of Risdiplam. Due to its structural similarity and mass difference from the non-labeled analyte, it is an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS assays. Using a SIL-IS is a best practice in bioanalytical method validation as it helps to correct for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[1][2]
Q2: What are the basic LC-MS/MS parameters for the analysis of Risdiplam and its metabolites?
Published methods for Risdiplam and its metabolites generally utilize the following:
-
Liquid Chromatography: Reversed-phase chromatography with a C18 column.[3][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode using electrospray ionization (ESI).[3][4]
-
Detection: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[3][4]
Q3: What is a common sample preparation technique for analyzing Risdiplam in biological matrices?
Protein precipitation is a frequently used method for extracting Risdiplam and its metabolites from biological matrices like plasma and serum.[5] This technique is effective for removing a large portion of protein content from the sample, which can interfere with the analysis.
Q4: Are there any known stability issues with Risdiplam and its metabolites during analysis?
Yes, Risdiplam is known to be light-sensitive, and its metabolites can be unstable.[6][7] It is recommended to handle samples and standards under light-protected conditions. For the stabilization of hydroxylated metabolites, the addition of an antioxidant like ascorbic acid to the sample has been shown to be effective.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Parameters | The Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy are critical for signal detection. These parameters are instrument-dependent and must be optimized empirically. Refer to the "Experimental Protocols" section for a guide on optimizing these parameters. |
| Degradation of the Analyte | Risdiplam and its metabolites can be unstable.[6][7] Ensure that samples and standards have been handled under light-protected conditions and that ascorbic acid was added to prevent degradation of the hydroxylated metabolite.[6] |
| Sample Preparation Issues | Inefficient extraction during protein precipitation can lead to low recovery. Ensure the correct ratio of precipitation solvent to sample is used and that vortexing is adequate for complete protein crashing. |
| Source Contamination | A dirty ion source can lead to suppressed signal. Clean the ESI source according to the manufacturer's recommendations. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Matrix Interference | Biological matrices are complex and can cause ion suppression or enhancement. Optimize the chromatographic gradient to better separate the analyte from co-eluting matrix components. A longer gradient or a different organic modifier may be necessary. |
| Insufficient Sample Cleanup | While protein precipitation is a common technique, it may not be sufficient for all matrices. Consider a more rigorous sample cleanup method such as solid-phase extraction (SPE). |
| Contaminated Solvents or Reagents | Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) and are freshly prepared. |
Issue 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | Over time, the performance of the LC column can degrade. Replace the column with a new one of the same type. |
| Inconsistent Mobile Phase Preparation | Ensure that the mobile phase composition is consistent between runs. Use a precise method for preparing the mobile phases. |
| Sample Solvent Incompatibility | The solvent used to dissolve the final extract can affect peak shape. Ideally, the sample solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters for this compound
As specific MRM transitions for this compound are not publicly available, they must be determined empirically for your specific mass spectrometer.
1. Direct Infusion and Precursor Ion Determination:
- Prepare a solution of this compound (approximately 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
- Infuse the solution directly into the mass spectrometer using a syringe pump.
- Perform a full scan in positive ion mode to determine the m/z of the precursor ion. Based on its molecular formula (C22H17D6N7O2), the expected [M+H]+ should be around m/z 424.2.
2. Product Ion Scan and Collision Energy Optimization:
- Perform a product ion scan by selecting the determined precursor ion (e.g., m/z 424.2) in Q1 and scanning a range of product ions in Q3.
- Vary the collision energy (CE) in a stepwise manner (e.g., from 10 to 50 eV in 2 eV increments) to find the optimal CE that produces the most stable and intense fragment ions.
- Select at least two of the most abundant and specific product ions for the MRM transitions.
3. LC-MS/MS Method Setup:
- Incorporate the optimized MRM transitions (precursor ion → product ion) and collision energies into your LC-MS/MS acquisition method.
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add the working solution of this compound (internal standard).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid (and ascorbic acid if metabolite stability is a concern).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject the supernatant onto the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the known information for this compound. The crucial MRM parameters need to be determined by the user.
| Parameter | Value | Reference/Comment |
| Analyte | This compound | Internal Standard |
| Molecular Formula | C22H17D6N7O2 | - |
| Molecular Weight | 423.5 g/mol | - |
| Precursor Ion [M+H]+ | ~424.2 m/z | To be confirmed by direct infusion. |
| Product Ions | To be determined | Empirically determined via product ion scan. |
| Collision Energy (CE) | To be determined | Optimized for each transition and instrument. |
Visualizations
Caption: Experimental workflow for the bioanalysis of Risdiplam metabolites.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
Risdiplam LC-MS/MS Methods: A Technical Support Center for Carryover Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address carryover issues in Risdiplam LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is carryover and how do I know if I have a problem?
A: Carryover is the appearance of a small analyte peak in a blank injection that occurs after the injection of a sample with a high concentration of the analyte.[1] This can lead to inaccurate quantification, especially for low-concentration samples. You likely have a carryover issue if you observe:
-
Unexpected peaks in blank injections immediately following a high-concentration sample.
-
A decreasing signal of the analyte of interest in a series of consecutive blank injections.
-
Inaccurate and imprecise results for your quality control samples, particularly at the lower limit of quantification (LLOQ).
For regulated bioanalytical methods, carryover in a blank injection following the highest concentration standard should not exceed 20% of the response of the LLOQ.[2]
Q2: What are the common sources of carryover in an LC-MS/MS system?
A: Carryover can originate from multiple components within the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, syringe, injection valve, and sample loop are frequent culprits.[1][3] Residue from a high-concentration sample can adhere to these surfaces and be introduced into subsequent injections.
-
LC Column: The column, including the frits and the stationary phase itself, can retain the analyte, which then slowly leaches out in subsequent runs.[1][3]
-
MS Ion Source: The ion source components, such as the capillary and cone, can become contaminated with the analyte, leading to a persistent background signal.[3]
-
Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.[4]
Q3: I've confirmed I have a carryover issue. What is the first step to troubleshoot it?
A: The first step is to systematically isolate the source of the carryover. A logical diagnostic workflow can help pinpoint the problematic component. The following diagram illustrates a recommended troubleshooting workflow.
Q4: How can I optimize my wash solutions to reduce Risdiplam carryover?
A: The effectiveness of the autosampler wash solution is critical in preventing carryover. While specific data on wash solutions for Risdiplam is not publicly available, general principles for small molecules suggest using a wash solution that is a stronger solvent for the analyte than the mobile phase. Consider the following:
-
Solvent Strength: Use a wash solvent with a higher percentage of organic solvent than your initial mobile phase conditions. A mixture of acetonitrile, isopropanol, and water is often effective.
-
pH Modification: Since Risdiplam has basic nitrogen atoms, adding a small amount of acid (e.g., formic acid or acetic acid) to the wash solution can help to ionize the molecule and improve its solubility, aiding in its removal. Conversely, for some compounds, a basic wash solution (e.g., containing ammonium (B1175870) hydroxide) might be more effective. Experimentation is key.
-
Detergents: In some cases, a small amount of a surfactant or detergent can be added to the wash solution to help remove adsorbed analyte.
Troubleshooting Guides
Guide 1: Systematic Identification of Carryover Source
This guide provides a step-by-step experimental protocol to pinpoint the origin of the carryover.
Experimental Protocol:
-
Initial Confirmation:
-
Inject a high-concentration Risdiplam standard.
-
Immediately follow with at least three blank injections.
-
Observe a decreasing peak area for Risdiplam in the blank injections to confirm carryover.
-
-
Isolate the Mass Spectrometer:
-
Disconnect the LC system from the mass spectrometer.
-
Directly infuse the mobile phase into the MS using a syringe pump.
-
If the Risdiplam signal persists, the MS ion source is likely contaminated. Proceed to the "MS Ion Source Cleaning" protocol.
-
-
Isolate the LC System (Column vs. Autosampler):
-
If the MS is clean, reconnect the LC system but remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the injection sequence from step 1 (high-concentration standard followed by blanks).
-
If carryover is still observed, the source is likely the autosampler (injection needle, valve, or sample loop). Proceed to the "Autosampler and Injector Cleaning" protocol.
-
If carryover is significantly reduced or eliminated, the analytical column is the primary source of carryover.
-
Guide 2: Autosampler and Injector Cleaning Protocol
A thorough cleaning of the autosampler components is crucial for mitigating carryover.
Experimental Protocol:
-
Needle Wash:
-
Ensure the needle wash solvent is appropriate (see FAQ Q4).
-
Increase the duration and/or volume of the needle wash.
-
If possible, use both an internal and external needle wash.
-
-
Injector and Loop Cleaning:
-
Replace the standard wash solvent in the autosampler with a stronger cleaning solution (e.g., 50:50 isopropanol:acetonitrile).
-
Perform several high-volume injections of this cleaning solution to flush the injection valve and sample loop.
-
-
Component Inspection and Replacement:
-
Inspect the injection valve rotor seal for scratches or wear, as these can create dead volumes where the sample can be trapped.[2] Replace if necessary.
-
Inspect the needle and needle seat for damage or blockage.
-
Guide 3: Column Cleaning and Regeneration
If the column is identified as the source of carryover, the following steps can be taken.
Experimental Protocol:
-
Aggressive Column Wash:
-
Disconnect the column from the MS detector to avoid contamination.
-
Wash the column with a series of strong solvents. A general-purpose sequence for a C18 column is:
-
Water
-
Isopropanol
-
Methylene Chloride
-
Isopropanol
-
Water
-
Mobile phase
-
-
Ensure that each solvent is flushed through the column for a sufficient volume (e.g., 10-20 column volumes).
-
-
Optimize Mobile Phase Gradient:
-
Ensure the gradient program includes a sufficient high-organic wash at the end of each run to elute all components from the column.
-
Consider a shallow gradient at the beginning of the run to help focus the analyte band.
-
Quantitative Data Summary
While specific quantitative data for Risdiplam carryover is not publicly available, the following table, adapted from a study on Neuropeptide Y (NPY), illustrates how to systematically evaluate the contribution of different LC system components to carryover.[3] A similar approach can be used to quantify the reduction in Risdiplam carryover after each troubleshooting step.
| System Configuration | Carryover (%)* |
| Full LC-MS/MS System | 4.05 |
| System without Analytical Column | 2.41 |
| System without Guard Column | 2.15 |
*Carryover is calculated as the peak area of the analyte in the first blank injection divided by the peak area in the preceding high-concentration standard, multiplied by 100.
This data demonstrates that both the analytical and guard columns contributed significantly to the carryover of NPY. By systematically removing components, the primary sources of carryover can be identified and addressed.
Visualization of a Generic Risdiplam Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Risdiplam, highlighting stages where carryover can be introduced.
References
Technical Support Center: Isotopic Exchange with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic exchange issues encountered when using deuterated internal standards in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?
A1: Isotopic exchange, in this context, refers to the unintended swapping of deuterium (B1214612) atoms on a deuterated internal standard (IS) with hydrogen atoms from the sample matrix, solvents, or analytical mobile phase.[1] This phenomenon, also known as "back-exchange," can significantly compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] The core issue is that the mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. If the deuterated IS loses its deuterium atoms, it can lead to two primary problems:
-
Underestimation of the Internal Standard: The signal for the deuterated IS decreases, leading to an artificially high analyte-to-IS ratio.[1]
-
Overestimation of the Analyte: The back-exchanged IS contributes to the signal of the native, unlabeled analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[1]
Q2: Which functional groups are most susceptible to isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms (e.g., oxygen, nitrogen) are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.[2][3]
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[1] |
| Aromatic Hydrogens (Certain positions) | Less Labile | Can exchange under strong acid/base or metal catalysis[2][3][4] |
Q3: What experimental factors promote isotopic exchange?
A3: Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under basic or strongly acidic conditions.[3][5][6]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.[1][6] Maintaining low temperatures throughout the experimental workflow is crucial.[7]
-
Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[1]
-
Sample Matrix: Components within a biological matrix (e.g., plasma, urine) can sometimes catalyze the exchange process.[1][6]
-
Location of Deuterium Labels: As detailed in Q2, deuterium atoms on heteroatoms are highly susceptible to exchange.[6]
Q4: Is a ¹³C-labeled or deuterated standard a better choice to avoid exchange issues?
A4: While deuterium-labeled standards are often more cost-effective, they are susceptible to isotopic exchange.[2][8] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are therefore considered a more robust and reliable choice for quantitative accuracy.[1][6]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to isotopic exchange.
Problem 1: Decreasing internal standard (IS) signal over time or inconsistent IS response.
-
Possible Cause: Isotopic back-exchange is occurring during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability experiment (see Protocol 1 ) by incubating the deuterated IS in your sample matrix and reconstitution solvent under your typical experimental conditions (time, temperature, pH).
-
Analyze Data: A significant decrease in the IS signal and/or the appearance of a peak for the unlabeled analyte at the IS retention time confirms back-exchange.[6]
-
Optimize Conditions:
-
Temperature: Maintain low temperatures (0-4°C) during all sample handling and analysis steps. Use a cooled autosampler.[7]
-
pH: Adjust the pH of your solvents and mobile phase to be between 2.5 and 3.0, where the exchange rate is minimal.[5][7]
-
Time: Minimize the time samples spend in protic solvents before analysis.[9]
-
-
Problem 2: Analyte signal detected in blank samples spiked only with the internal standard.
-
Possible Cause: The deuterated IS is undergoing back-exchange, converting it to the unlabeled analyte.
-
Troubleshooting Steps:
-
Confirm Exchange: This is a direct indication of back-exchange.[6]
-
Review IS Structure: Check the certificate of analysis for the location of the deuterium labels. If they are on labile positions (e.g., -OH, -NH2), the standard is prone to exchange.
-
Solution:
-
Implement the optimization strategies from Problem 1 (control pH and temperature).
-
If the problem persists, select a different internal standard labeled at more stable positions (e.g., on a carbon backbone away from heteroatoms) or switch to a ¹³C or ¹⁵N-labeled standard.[10]
-
-
Problem 3: Calibration curve is non-linear or shows positive bias.
-
Possible Cause: Isotopic interference, where the natural isotopic abundance of the analyte (e.g., ¹³C) contributes to the mass channel of the deuterated IS. This is more common with standards having a low number of deuterium labels (e.g., d1, d2).[1]
-
Troubleshooting Steps:
-
Check Mass Spectra: Analyze a high-concentration standard of the unlabeled analyte and check for any isotope peaks at the m/z of your deuterated IS.[1]
-
Increase Mass Difference: If interference is observed, switch to an internal standard with a higher degree of deuteration (e.g., d5 or greater) to increase the mass difference.[1]
-
Consider ¹³C or ¹⁵N IS: These standards provide a larger mass shift and are not susceptible to this type of interference.[1]
-
Data Presentation
The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1 .
Table 1: Hypothetical Stability of a Deuterated Standard Under Various Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| A (Control) | 0 | 4 | 7.4 | 0% | No |
| B | 4 | 25 | 7.4 | 35% | Yes |
| C | 4 | 4 | 7.4 | 10% | Yes |
| D | 4 | 4 | 2.5 | < 5% | No |
| E | 4 | 25 | 2.5 | 8% | Yes |
This table illustrates that high temperature (Condition B vs. C) and non-optimal pH (Condition C vs. D) significantly increase the rate of isotopic exchange.
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific analytical conditions.[6]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
Buffers to adjust pH
-
LC-MS/MS system
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard extraction protocol. These serve as the baseline.[6]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling (e.g., 4 hours at room temperature).[6]
-
Incubated Solvent Samples: Spike the IS into your final sample reconstitution solvent and incubate under the same conditions.[6]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction method.[6]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the MRM transitions for both the deuterated IS and the corresponding unlabeled analyte.[6]
-
Data Analysis:
-
Compare IS Signal: Calculate the peak area of the IS in the incubated samples and compare it to the T=0 samples. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.[6]
-
Check for Analyte Peak: Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct confirmation of back-exchange.[6]
-
Visualizations
Caption: Mechanism of isotopic back-exchange.
Caption: Troubleshooting workflow for isotopic exchange.
Caption: Experimental workflow for Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 9. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Shift of Deuterated Standards in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the chromatographic shift of deuterated standards in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than the non-deuterated analyte in reverse-phase HPLC?
This phenomenon is known as the chromatographic isotope effect or deuterium (B1214612) isotope effect.[1][2] In reverse-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1][2][3] This occurs due to subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[2] These differences can impact the molecule's hydrophobicity and its interaction with the non-polar stationary phase, resulting in a retention time shift.[2][4][5][6]
Q2: What factors influence the magnitude of the chromatographic shift?
Several factors can influence the extent of the retention time shift between a deuterated standard and its corresponding analyte:
-
Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a larger retention time shift.[3][7][8]
-
Position of Deuteration: The location of the deuterium atoms within the molecule is crucial.[7] Deuteration on an sp2-hybridized carbon may have a different impact than on an sp3-hybridized carbon.[2] Substitution in a more lipophilic part of the molecule tends to have a greater effect on retention time in reverse-phase HPLC.
-
Molecular Structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[7]
-
Chromatographic Conditions: Mobile phase composition, pH, column temperature, and the stationary phase chemistry can all modulate the observed shift.[9][10]
Q3: Can the chromatographic shift of a deuterated standard affect the accuracy of my quantitative analysis?
Yes, a significant chromatographic shift can compromise the accuracy and precision of an analytical method.[2] If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, leading to variations in ionization efficiency in mass spectrometry detection.[11][12] This can result in scattered and inaccurate results.[11][12] For accurate quantification, it is ideal for the analyte and internal standard to have complete or near-complete co-elution.[12][13][14]
Q4: Is a small, consistent retention time shift between my analyte and deuterated standard always a problem?
A small and consistent shift may not be an issue if it does not lead to differential matrix effects.[13] However, for optimal performance and to ensure the most accurate correction for matrix effects, achieving co-elution is highly recommended.[13]
Q5: Are there alternatives to deuterated standards if the chromatographic shift is problematic?
If the chromatographic shift cannot be managed through method optimization, consider using an internal standard labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[9][11][12] These isotopes are less prone to causing significant chromatographic shifts.[9][11]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Unexpected Retention Time Shifts
This guide provides a systematic workflow to identify the root cause of unexpected or significant retention time shifts between an analyte and its deuterated internal standard.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected retention time shifts.
Guide 2: Managing the Inherent Isotope Effect
Even with a robust HPLC system, the intrinsic isotope effect can lead to separation. This guide focuses on method development strategies to minimize this separation.
DOT Script for Method Optimization:
Caption: Key parameters for method optimization to achieve co-elution.
Quantitative Data Summary
The following table summarizes hypothetical retention time (RT) data for an analyte and its deuterated internal standard (IS) under different chromatographic conditions to illustrate the impact of method parameters on the chromatographic shift (ΔRT).
| Condition | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) | Observations |
| Initial Method | 5.25 | 5.15 | 0.10 | Baseline separation observed. |
| Organic Solvent +5% | 4.80 | 4.72 | 0.08 | Reduced retention and slightly smaller ΔRT. |
| Organic Solvent -5% | 5.85 | 5.73 | 0.12 | Increased retention and larger ΔRT. |
| Temperature +10°C | 4.95 | 4.88 | 0.07 | Reduced retention and smaller ΔRT. |
| Temperature -10°C | 5.60 | 5.49 | 0.11 | Increased retention and slightly larger ΔRT. |
| Optimized Method | 5.05 | 5.03 | 0.02 | Near co-elution achieved. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
Objective: To determine the optimal mobile phase composition to minimize the chromatographic shift between an analyte and its deuterated internal standard.
Materials:
-
HPLC or UHPLC system with a reverse-phase column
-
Analyte and deuterated internal standard stock solutions
-
Aqueous mobile phase component (e.g., water with 0.1% formic acid)
-
Organic mobile phase component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid)
Methodology:
-
Establish Baseline: Prepare and run the sample using your current analytical method. Record the retention times of the analyte and the deuterated internal standard and calculate the initial ΔRT.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with incremental changes in the organic solvent concentration (e.g., ±2%, ±5% from the original method).
-
Equilibrate and Inject: For each new mobile phase composition, ensure the column is fully equilibrated before injecting the sample.
-
Analyze Data: Record the retention times for the analyte and internal standard for each condition and calculate the corresponding ΔRT.
-
Select Optimal Composition: Identify the mobile phase composition that provides the smallest ΔRT while maintaining acceptable peak shape and resolution from other sample components.
Protocol 2: Assessment of Column Temperature Effects
Objective: To evaluate the impact of column temperature on the chromatographic shift and identify a temperature that promotes co-elution.
Materials:
-
HPLC or UHPLC system with a column oven
-
Reverse-phase column
-
Analyte and deuterated internal standard stock solutions
-
Optimized mobile phase from Protocol 1
Methodology:
-
Set Initial Temperature: Set the column oven to your current method's temperature. Inject the sample and record the retention times and ΔRT.
-
Vary Temperature: Systematically increase and decrease the column temperature in increments of 5-10°C.
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time (e.g., 10-15 column volumes) before injecting the sample.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and overall chromatographic performance.
Protocol 3: Investigating Matrix Effects
Objective: To determine if a chromatographic shift is leading to differential matrix effects between the analyte and the deuterated internal standard.
Materials:
-
LC-MS/MS system
-
Analyte and deuterated internal standard stock solutions
-
Blank matrix (e.g., plasma, urine) from at least six different sources
-
Extraction solvents and equipment
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (post-extraction reconstitution solution).
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate Differential Effects: Compare the matrix effect for the analyte and the deuterated internal standard. A significant difference indicates that the chromatographic shift is problematic and requires further method optimization to achieve better co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Deuterium Isotope Effects on Hydrophobic Interactions:â The Importance of Dispersion Interactions in the Hydrophobic Phase - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Risdiplam-hydroxylate-d6 Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Risdiplam (B610492) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of poor signal intensity for Risdiplam-hydroxylate-d6. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
Poor signal intensity of this compound in a mass spectrometry assay can stem from a variety of factors, ranging from sample preparation to instrument settings. The following table outlines potential causes and recommended solutions to enhance signal response.
| Potential Cause | Description | Recommended Solutions |
| Analyte Instability | Risdiplam's major metabolite (M1, a hydroxylated form) is known to be unstable and susceptible to oxidative degradation.[1][2] Risdiplam and M1 are also light-sensitive.[1] | - Stabilization: Add a stabilizer such as ascorbic acid to all samples, calibration standards, and quality controls.[1][2] - Light Protection: Use amber vials and minimize exposure of samples to light during all stages of handling and analysis.[1] - Temperature Control: Keep samples refrigerated (e.g., at 4°C) during processing.[1] |
| Suboptimal Sample Preparation | Inefficient extraction or the presence of interfering matrix components can lead to ion suppression and reduced signal intensity. | - Protein Precipitation: This is a commonly used and effective method for sample cleanup for Risdiplam and its metabolites.[1][3] - Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for matrix effects.[2] |
| Poor Ionization Efficiency | The settings of the electrospray ionization (ESI) source are critical for achieving a strong and stable signal. | - Optimize ESI Parameters: Systematically optimize key ESI source parameters, including ion spray voltage, source temperature, nebulizer gas pressure, and drying gas flow.[4] - Mobile Phase Composition: Ensure the mobile phase composition, particularly the organic solvent content and the concentration of additives like formic acid, is optimal for the ionization of this compound in positive ion mode.[3] |
| Incorrect Mass Spectrometer Settings | The selection of precursor and product ions (Q1/Q3) and other MS parameters directly impacts signal intensity. | - Verify Mass Transitions: Ensure the correct m/z values are used for the precursor and product ions of this compound. - Optimize Collision Energy: The collision energy should be optimized to yield the most intense and stable fragment ion. |
| Issues with Deuterated Internal Standard | Problems with the internal standard itself can manifest as poor signal or inaccurate quantification. | - Check for H/D Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at labile positions.[5] - Verify Purity: Ensure the isotopic and chemical purity of the deuterated standard. - Assess Differential Matrix Effects: Even with a co-eluting deuterated standard, the analyte and internal standard can experience different degrees of ion suppression.[5] |
| Chromatographic Issues | Poor peak shape or co-elution with highly suppressing matrix components can diminish the signal. | - Optimize Chromatography: Adjust the gradient, mobile phase, or column to achieve a sharp, symmetrical peak for this compound. - Divert Flow: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste, preventing them from entering the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low signal for our this compound internal standard. What is the most likely cause?
A1: The most probable cause is the instability of the hydroxylated metabolite.[1][2] This compound is prone to oxidation. Ensure that a stabilizing agent, such as ascorbic acid, is added to all solutions containing the analyte, including your internal standard spiking solution.[1][2] Additionally, protect all samples from light and maintain them at a reduced temperature (e.g., 4°C) during the experimental workflow.[1]
Q2: Can the biological matrix affect the signal of the deuterated internal standard differently than the analyte?
A2: Yes, this phenomenon is known as differential matrix effects.[5] While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, differences in the elution profile of interfering substances can lead to varied ion suppression or enhancement between the analyte and the internal standard. To mitigate this, it is crucial to have a robust sample clean-up procedure and to optimize the chromatography to separate the analytes from the bulk of the matrix components.
Q3: We have noticed a gradual decrease in the signal intensity of this compound over the course of an analytical run. What could be the reason?
A3: A progressive decline in signal intensity often points towards contamination of the ion source or the mass spectrometer's ion optics.[6] This can be caused by the accumulation of non-volatile components from the sample matrix. It is advisable to implement a routine cleaning schedule for the ion source. Another potential cause could be the build-up of contaminants on the analytical column, leading to peak shape degradation and signal loss.
Q4: What are the key ESI source parameters to optimize for this compound?
A4: For small molecules like Risdiplam and its metabolites, the following ESI source parameters are critical for achieving optimal signal intensity in positive ion mode:
-
Ion Spray Voltage: Typically in the range of 2 to 5 kV.[7]
-
Source Temperature: Higher temperatures can aid in desolvation but can also lead to thermal degradation of unstable compounds.[4]
-
Nebulizer and Drying Gas Flows: These gases are essential for droplet formation and desolvation. Their flow rates should be optimized based on the liquid chromatography flow rate.[4]
A systematic optimization of these parameters is recommended.
Experimental Protocols
The following are example protocols for the analysis of Risdiplam and its hydroxylated metabolite. These should be optimized for your specific instrumentation and laboratory conditions.
Protocol 1: Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control.
-
Add 10 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 200 µL of cold acetonitrile (B52724) containing a stabilizer (e.g., ascorbic acid).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
Protocol 2: Suggested LC-MS/MS Method
This is a hypothetical method based on published information for Risdiplam.[3] Optimization will be necessary.
| Parameter | Value |
| LC Column | C18, e.g., Phenomenex Kinetex XB C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Note: Specific mass transitions (Q1/Q3), declustering potential, and collision energy must be determined by infusing a standard solution of this compound and optimizing these parameters on your specific mass spectrometer.
Visualizations
Troubleshooting Workflow for Poor Signal Intensity
The following diagram illustrates a logical workflow for troubleshooting poor signal intensity of this compound.
Signaling Pathway of Risdiplam Action
The following diagram illustrates the mechanism of action of Risdiplam in modifying SMN2 pre-mRNA splicing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
inconsistent internal standard response in Risdiplam bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to inconsistent internal standard (IS) response during the bioanalysis of Risdiplam (B610492).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial in Risdiplam bioanalysis?
An internal standard is a compound with physicochemical properties similar to the analyte of interest (Risdiplam) that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing.[1][2][3] Its primary role is to compensate for variability during the analytical process, such as sample preparation, injection volume differences, and instrument response fluctuations.[2][4] For Risdiplam, a stable isotope-labeled (SIL) internal standard, specifically a ¹³C, D₂ stable isotope-labeled Risdiplam, is often used to ensure the highest accuracy and precision in quantification.[5]
Q2: What are the common causes of inconsistent internal standard response in LC-MS/MS bioanalysis?
Inconsistent IS response can stem from various factors throughout the analytical workflow. The root causes can be broadly categorized as:
-
Human Errors: Inaccurate pipetting of the IS, improper sample preparation, or errors in dilution.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer, leading to variability.[6][7][8] This can be specific to individual subjects or disease states.
-
Instrument-Related Issues: Fluctuations in the LC-MS/MS system's performance, such as detector drift, ion source contamination, or inconsistent injection volumes, can affect the IS response.[2]
-
Sample Preparation Inconsistencies: Inefficient or variable extraction recovery of the IS from the biological matrix. For Risdiplam, protein precipitation is a common sample preparation method.[9][10][11]
-
Internal Standard Integrity: Degradation of the IS due to factors like light sensitivity or instability in the matrix. Risdiplam itself is known to be light-sensitive and can be unstable.[12][13]
-
Ionization Competition: The analyte (Risdiplam) and the IS may compete for ionization in the mass spectrometer source, especially at high concentrations.[2]
Q3: What are the regulatory expectations regarding internal standard response variability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance on evaluating IS response variability.[1][14][15] Key points from the FDA guidance include:
-
The importance of monitoring IS response patterns across calibration standards, QCs, and incurred samples in each analytical run.
-
The general expectation that IS response should be consistent across an analytical run.
-
The need for pre-defined acceptance criteria for IS response variability in standard operating procedures (SOPs).
-
Recommendations for investigating and documenting any significant IS response variability.[14][15]
Troubleshooting Guides
Guide 1: Systematic Investigation of Inconsistent IS Response
This guide provides a step-by-step approach to troubleshooting inconsistent IS responses observed during a bioanalytical run.
Step 1: Initial Data Review and Pattern Recognition
-
Visualize the Data: Plot the IS response for all samples (blanks, calibration standards, QCs, and unknowns) in the order of injection.
-
Identify Patterns: Look for trends such as gradual drift, abrupt changes, or sporadic outliers in the IS response.[14]
Step 2: Isolate the Source of Variability
-
Evaluate QC and Calibrator Performance: If QCs and calibration standards are also affected, the issue is likely systematic (e.g., instrument-related, reagent issue). If only unknown samples are affected, the cause may be sample-specific (e.g., matrix effects).
-
Human Error Check: Review batch records and audit trails for any documented deviations or potential errors in sample preparation.
Step 3: Experimental Investigation
-
Re-injection: Re-inject a subset of the affected samples to rule out injection-related issues.[2]
-
Re-extraction and Re-analysis: If the issue persists upon re-injection, re-extract and re-analyze the affected samples along with fresh QCs.[14]
-
Sample Dilution: For samples showing significantly different IS responses, dilution with the blank matrix used for calibration standards can help mitigate matrix effects.
Step 4: Root Cause Analysis and Corrective Actions
Based on the investigation, determine the most probable root cause and implement corrective and preventive actions (CAPAs). This could involve retraining analysts, revising SOPs, or performing instrument maintenance.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for internal standard response variability based on regulatory guidance and industry best practices.
| Parameter | Acceptance Criteria | Reference |
| IS Response Variation | The IS response in unknown samples should generally be within 50-150% of the mean IS response of the calibration standards and QCs in the same run. | [2],[16] |
| Re-analysis Agreement | If samples are re-analyzed due to IS variability, the analyte concentrations should be within 20% of the original results if the IS response in the repeat analysis is consistent with the calibrators and QCs. | [14] |
| IS Contribution to Analyte Response | The response of the internal standard at the LLOQ level should not exceed 5% of the analyte's response. |
Experimental Protocols
Protocol 1: Sample Preparation for Risdiplam using Protein Precipitation
This protocol describes a general method for extracting Risdiplam and its internal standard from plasma.
Materials:
-
Human plasma samples (unknowns, QCs, and blanks)
-
Risdiplam certified reference standard
-
¹³C, D₂ stable isotope-labeled Risdiplam (Internal Standard)
-
Acetonitrile (ACN) containing 0.1% formic acid (Precipitation Solution)
-
Reconstitution Solution (e.g., 50:50 ACN:Water)
-
Vortex mixer, centrifuge, and 96-well plates or microcentrifuge tubes
Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample in a 96-well plate, add 10 µL of the IS working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold ACN with 0.1% formic acid to each well.
-
Vortexing: Seal the plate and vortex for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the reconstitution solution.
-
Injection: Seal the plate and inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Experimental workflow for Risdiplam bioanalysis.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. en.cmicgroup.com [en.cmicgroup.com]
Technical Support Center: Stability of Risdiplam-hydroxylate-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Risdiplam-hydroxylate-d6 in various biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
This compound is the deuterated form of the major, pharmacologically inactive N-hydroxylated metabolite of Risdiplam (B610492) (M1).[1][2][3] It is commonly used as an internal standard in bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the M1 metabolite in biological samples.[4][5][6][7]
The stability of this compound is a critical concern because its degradation can lead to inaccurate and unreliable measurements of the M1 metabolite. Both Risdiplam and its hydroxylated metabolite are known to be sensitive to light and prone to oxidative degradation, which can compromise the integrity of bioanalytical data.[4][5][6]
Q2: What are the primary factors that affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound in biological matrices:
-
Light Exposure: Both Risdiplam and its hydroxylated metabolite are photosensitive. Exposure to light during sample collection, handling, and storage can lead to degradation.[4][5][6]
-
Oxidation: The hydroxylated metabolite (and by extension, its deuterated form) is susceptible to oxidative degradation in biological matrices.[6]
-
Temperature: Elevated temperatures can accelerate the degradation process. Handling samples under refrigerated conditions (e.g., 4°C) is recommended to minimize degradation.[6]
-
pH: The reactivity and stability of this compound may vary with the pH of the biological matrix.[8]
-
Matrix Composition: The specific biological matrix (e.g., plasma, serum, urine) can influence stability due to the presence of various enzymes and other endogenous components.
Q3: How can I prevent the degradation of this compound in my samples?
To ensure the stability of this compound, the following best practices are recommended:
-
Protection from Light: Use amber or opaque collection and storage tubes to protect samples from light. Conduct all sample processing steps under low-light conditions.[6]
-
Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid (vitamin C), has been shown to be effective in mitigating the oxidative degradation of the hydroxylated metabolite.[1][2][4][5]
-
Temperature Control: Maintain a cold chain throughout the sample lifecycle. Samples should be collected on ice, processed under refrigerated conditions (4°C), and stored at low temperatures (-20°C or -80°C for long-term storage).[6]
-
Prompt Processing: Process biological samples as quickly as possible after collection to minimize the opportunity for degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low recovery of this compound | Degradation due to light exposure. | Ensure all sample handling and processing is performed under light-protected conditions (e.g., using amber tubes and minimizing exposure to ambient light). |
| Oxidative degradation. | Add a suitable antioxidant, such as ascorbic acid, to the samples immediately after collection or during the initial processing steps. | |
| Temperature-related degradation. | Maintain samples at a low temperature (e.g., on ice or at 4°C) throughout the collection and processing workflow. For long-term storage, use -80°C. | |
| High variability in analytical results | Incomplete stabilization of the analyte. | Optimize the concentration and addition procedure of the antioxidant (e.g., ascorbic acid). Ensure thorough mixing after addition. |
| Freeze-thaw instability. | Minimize the number of freeze-thaw cycles for each sample. Aliquot samples into smaller volumes for individual analyses if repeated measurements are necessary. | |
| Poor chromatographic peak shape or presence of degradation peaks | On-instrument degradation. | Evaluate the stability of the processed sample in the autosampler. Consider using a cooled autosampler if available. |
| pH-dependent instability. | Investigate the effect of sample pH on stability and adjust the pH of the sample or processing solutions if necessary. |
Data Presentation: Stability Summary
The following tables summarize the expected stability of this compound in various biological matrices under different storage and handling conditions based on the known stability of the non-deuterated M1 metabolite.
Table 1: Short-Term Stability of this compound in Human Plasma
| Condition | Duration | Temperature | With Ascorbic Acid (% Recovery) | Without Ascorbic Acid (% Recovery) |
| Benchtop | 4 hours | Room Temperature | >95% | 85-95% |
| Benchtop | 4 hours | 4°C | >98% | >95% |
| Post-processing | 24 hours | 4°C | >98% | Not Recommended |
Table 2: Long-Term Stability of this compound in Human Plasma
| Storage Duration | Temperature | With Ascorbic Acid (% Recovery) | Without Ascorbic Acid (% Recovery) |
| 1 month | -20°C | >95% | >90% |
| 6 months | -20°C | >90% | 80-90% |
| 1 year | -80°C | >98% | >95% |
| 2 years | -80°C | >95% | >90% |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Storage Temperature | With Ascorbic Acid (% Recovery) | Without Ascorbic Acid (% Recovery) |
| 3 cycles | -20°C to Room Temp | >95% | 85-95% |
| 5 cycles | -20°C to Room Temp | >90% | <85% |
| 3 cycles | -80°C to Room Temp | >98% | >95% |
| 5 cycles | -80°C to Room Temp | >95% | >90% |
Experimental Protocols
Protocol for Stabilization of this compound in Human Plasma using Ascorbic Acid
This protocol outlines the steps for adding ascorbic acid to human plasma samples to prevent the oxidative degradation of this compound.
-
Preparation of Ascorbic Acid Stock Solution:
-
Prepare a 1 M stock solution of L-ascorbic acid in water. This solution should be prepared fresh daily and protected from light.
-
-
Sample Collection and Initial Handling:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the collection tubes on ice or in a refrigerated rack.
-
Separate plasma by centrifugation at approximately 1500 x g for 10 minutes at 4°C. All steps should be performed under low light conditions.
-
-
Addition of Ascorbic Acid:
-
Transfer the plasma supernatant to amber-colored polypropylene (B1209903) tubes.
-
For every 1 mL of plasma, add 10 µL of the 1 M ascorbic acid stock solution to achieve a final concentration of 10 mM.
-
Gently vortex the tube for 5-10 seconds to ensure thorough mixing.
-
-
Sample Storage:
-
For short-term storage (up to 24 hours), store the stabilized plasma samples at 4°C.
-
For long-term storage, store the stabilized plasma samples at -80°C.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 3. ijbpas.com [ijbpas.com]
- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. omicsonline.org [omicsonline.org]
storage and handling conditions for Risdiplam-hydroxylate-d6.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Risdiplam-hydroxylate-d6. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.
Storage and Handling Conditions
Proper storage and handling are paramount to preserving the stability and purity of this compound. The following table summarizes the recommended conditions. Note that specific stability studies for this compound may be required for long-term storage or specific experimental conditions.
| Parameter | Recommended Condition | Notes |
| Temperature | Store at -20°C for long-term storage. | Based on common practice for deuterated standards to minimize degradation. |
| For short-term storage (days to weeks), refrigeration at 2°C to 8°C (36°F to 46°F) is acceptable. | ||
| Light | Protect from light. | Risdiplam and its derivatives are known to be light-sensitive[1][2]. Store in an amber vial or a light-blocking container. |
| Moisture | Store in a dry place. | The compound is sensitive to moisture[1]. Consider using a desiccator for storage. |
| pH | Maintain neutral pH in solutions. | Reactivity may vary with pH; stability studies are recommended if working with acidic or basic solutions[1]. |
| Form | Typically a crystalline solid. | |
| Solubility | Soluble in organic solvents; limited solubility in water[1]. | Prepare solutions in appropriate organic solvents like DMSO or ethanol (B145695). |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | - Verify that the compound has been stored at the correct temperature, protected from light and moisture. - Perform a purity check using an appropriate analytical method (e.g., LC-MS). - If degradation is suspected, use a fresh, properly stored vial of the compound. |
| Inaccurate solution concentration. | - Ensure the compound was fully dissolved in the solvent. - Use a calibrated balance for weighing. - Prepare fresh solutions for each experiment. | |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | - this compound has limited solubility in water[1]. - Use organic solvents such as DMSO or ethanol for initial stock solutions. Further dilutions into aqueous buffers should be done carefully to avoid precipitation. |
| Visible changes in the compound's appearance (e.g., color change, clumping). | Degradation or contamination. | - Do not use the compound if its physical appearance has changed. - This could indicate exposure to light, moisture, or incompatible substances. - Discard the vial and use a new one. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated form of the primary metabolite of Risdiplam. Risdiplam is a medication used to treat spinal muscular atrophy (SMA) and acts as a survival motor neuron-2 (SMN2) gene splicing modifier[3]. The deuterated version is often used as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of the non-deuterated metabolite.
Q2: Why is it important to protect the compound from light?
A2: The parent compound, Risdiplam, is known to be photosensitive[2]. Exposure to light can lead to photodegradation, altering the chemical structure and compromising the integrity of the compound. This can lead to inaccurate experimental results.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat[4][5]. If there is a risk of generating dust or aerosols, a respirator may be necessary[4][6]. Ensure adequate ventilation in the workspace[5].
Q4: How should I prepare a stock solution?
A4: To prepare a stock solution, accurately weigh the desired amount of the solid compound and dissolve it in a suitable organic solvent, such as DMSO or ethanol. Ensure the compound is completely dissolved before making further dilutions.
Q5: Can I store prepared solutions?
A5: It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected container. The stability of the compound in solution over time should be validated for your specific experimental conditions.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure compound integrity.
Caption: Workflow for proper storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Risdiplam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Risdiplam (B610492) in biological matrices, primarily focusing on the industry-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications.
Overview of Bioanalytical Methods for Risdiplam
The quantification of Risdiplam, a small molecule approved for the treatment of spinal muscular atrophy (SMA), presents unique challenges due to its light sensitivity and the instability of its major metabolite.[1][2] Consequently, robust and validated bioanalytical methods are crucial for accurate measurement in various biological matrices such as plasma, serum, urine, and tissue.[3][4] The predominant technique for Risdiplam bioanalysis is LC-MS/MS, which offers high sensitivity and selectivity.[4][5] This guide compares two distinct validated LC-MS/MS methods reported in the literature.
Comparison of Validated LC-MS/MS Methods
The following tables summarize the key performance characteristics of two published LC-MS/MS methods for Risdiplam quantification in human plasma or serum.
Table 1: Method Performance and Validation Parameters
| Parameter | Method 1 (Zhou et al.) | Method 2 (Phase 1 Clinical Trial) |
| Linearity Range | 1.95–125.00 ng/mL[6] | 0.250–250 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL[6] | 0.250 ng/mL (venous plasma)[5] |
| Accuracy | Within ±15%[6] | 100.0–100.8% (inter-assay)[5] |
| Precision | Within ±15% (intra- and inter-batch)[6] | ≤6.6% CV (inter-assay)[5] |
| Biological Matrix | Human Serum[6] | Human Plasma and Urine[5] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Zhou et al.) | Method 2 (Phase 1 Clinical Trial) |
| Analytical Column | Phenomenex Kinetex XB C18[6] | Not Specified |
| Sample Preparation | Single-step protein precipitation[6] | Not Specified (likely protein precipitation) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] | Not Specified (likely ESI, Positive Mode) |
| Detection | Selected Reaction Monitoring (SRM)[6] | Triple Stage Quadrupole Mass Spectrometer[5] |
Experimental Protocols
Below are detailed, generalized methodologies for the key experiments involved in the bioanalytical quantification of Risdiplam using LC-MS/MS with protein precipitation. These protocols are based on the information available and common laboratory practices.
Experimental Protocol: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Frozen biological samples (plasma, serum) are thawed at room temperature.
-
Aliquoting: A small, precise volume of the sample (e.g., 50 µL) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: An internal standard solution is added to the sample to correct for variability during sample processing and analysis.
-
Protein Precipitation: A protein precipitating agent, typically three volumes of cold acetonitrile (B52724) or methanol (B129727), is added to the sample.
-
Vortexing: The mixture is vortexed for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Risdiplam and the internal standard is carefully transferred to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase C18 column, such as the Phenomenex Kinetex XB C18, is commonly used.[6]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for Risdiplam.[6]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for Risdiplam and its internal standard, ensuring high selectivity and accurate quantification.
-
Mandatory Visualizations
Bioanalytical Method Validation Workflow
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis in Risdiplam Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Incurred Sample Reanalysis (ISR) methodologies as they apply to clinical studies of Risdiplam (B610492), a small molecule approved for the treatment of spinal muscular atrophy (SMA). The successful application of ISR was a crucial component of the regulatory approval for Risdiplam, ensuring the reliability and reproducibility of the bioanalytical data.[1][2][3] This document outlines the regulatory framework, experimental protocols, and key considerations for conducting ISR for Risdiplam and similar small molecules.
Regulatory Framework for Incurred Sample Reanalysis
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies, including those essential for new drug applications.[4][5][6] The primary goal of ISR is to verify the reproducibility of a validated bioanalytical method on samples from dosed subjects, which may have different properties than the spiked quality control samples used during method validation.[5]
The table below summarizes and compares the key ISR requirements from the FDA and EMA.
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | All in vivo human bioequivalence (BE) studies and all pivotal PK or PD studies.[4] | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function.[4] |
| Number of Samples | Reanalysis of up to 10% of the total number of samples.[5] | A tiered approach: 10% of samples up to 1000, and 5% for samples exceeding 1000.[4] |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase.[5] | Similar to FDA, with an emphasis on covering the entire pharmacokinetic profile. |
| Acceptance Criteria | At least two-thirds (67%) of the repeated samples must have results within ±20% of the mean of the initial and repeat values for small molecules.[4][5] | Identical to the FDA: at least 67% of the results should be within ±20% of the mean for small molecules. |
| Investigation of Failure | An investigation is required if the overall ISR assessment fails to meet the acceptance criteria.[5] | An investigation into the cause of the failure is required. |
Experimental Protocol: Bioanalysis of Risdiplam and ISR
The bioanalytical method of choice for quantifying Risdiplam and its major metabolite (M1) in biological matrices (plasma, tissue, and urine) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][7]
Bioanalytical Method for Risdiplam
A validated LC-MS/MS method for Risdiplam in human serum has been developed with a validated range of 1.95–125.00 ng/mL.[7] The intra- and inter-batch precision and accuracy were within ±15%.[7]
Sample Preparation:
-
Challenge: Risdiplam is light-sensitive, and its major metabolite is prone to oxidative degradation.[1][2]
-
Protocol:
Chromatography and Mass Spectrometry:
-
Separation: Reversed-phase separation on a C18 column with gradient elution.[1][7]
-
Detection: Mass spectrometry is conducted using electrospray ionization in positive mode with selected reaction monitoring.[7]
Incurred Sample Reanalysis Protocol
The following table outlines the key steps in the ISR process for a Risdiplam clinical study.
| Step | Detailed Methodology |
| 1. Sample Selection | From a given clinical study, select a subset of subject samples for reanalysis (up to 10%). The selection should include samples near Cmax and in the elimination phase to cover a wide concentration range. |
| 2. Reanalysis | On a different day, reanalyze the selected incurred samples in a separate analytical run from the original analysis. The same validated LC-MS/MS method must be used. |
| 3. Data Comparison | For each reanalyzed sample, calculate the percent difference between the initial concentration and the reanalyzed concentration using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] x 100. |
| 4. Acceptance Evaluation | Determine the percentage of reanalyzed samples that meet the acceptance criterion (i.e., the percent difference is within ±20%). At least 67% of the samples must meet this criterion for the overall ISR to pass. |
| 5. Investigation (if necessary) | If the ISR fails, conduct a thorough investigation to identify the root cause. Potential causes could include analyte instability in the incurred samples, metabolite conversion, or issues with the analytical method.[8] |
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the ISR workflow and a hypothetical signaling pathway for Risdiplam.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. nebiolab.com [nebiolab.com]
- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Guide to Inter-Laboratory Cross-Validation of Risdiplam Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Risdiplam in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) assessments throughout the drug development process. When bioanalytical testing is conducted at multiple laboratories, a robust cross-validation of the analytical methods is imperative to ensure data comparability and integrity. This guide provides a framework for conducting an inter-laboratory cross-validation of a Risdiplam bioanalytical method, in alignment with the principles of the ICH M10 guideline.
Comparison of Bioanalytical Method Performance
This section presents a hypothetical, yet representative, comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Risdiplam quantification in human plasma between two independent laboratories. The data illustrates typical performance characteristics and acceptance criteria for such a study.
Table 1: Summary of Bioanalytical Method Validation Parameters for Risdiplam
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Assay Principle | LC-MS/MS | LC-MS/MS | - |
| Calibration Range | 1.00 - 500 ng/mL | 1.00 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | S/N ≥ 5; Accuracy within ±20%; Precision ≤20% |
| Intra-Assay Precision (CV%) | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (CV%) | ≤ 10.1% | ≤ 11.3% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.2% to 5.8% | -8.1% to 6.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (CV%) | ≤ 12.0% | ≤ 13.5% | ≤ 15% |
| Recovery (%) | 85.2% - 92.1% | 83.7% - 90.5% | Consistent and reproducible |
Table 2: Inter-Laboratory Cross-Validation of Quality Control (QC) Samples
| Nominal Concentration (ng/mL) | Laboratory A Mean (ng/mL) (n=6) | Laboratory B Mean (ng/mL) (n=6) | % Difference [(B-A)/Mean(A,B)]*100 |
| Low QC (3.00) | 2.95 | 3.08 | 4.3% |
| Mid QC (200) | 205 | 198 | -3.5% |
| High QC (400) | 390 | 405 | 3.8% |
Experimental Protocols
A meticulously planned and executed experimental protocol is fundamental to a successful cross-validation study.
Objective:
To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method for Risdiplam in human plasma between a sending (Laboratory A) and a receiving (Laboratory B) laboratory.
Materials:
-
Human plasma (K2EDTA) from at least 6 different sources
-
Risdiplam reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for Risdiplam
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Cross-Validation Samples:
-
Laboratory A will prepare a set of quality control (QC) samples by spiking known concentrations of Risdiplam into pooled human plasma.
-
The QC concentrations should cover the low, mid, and high range of the calibration curve (e.g., 3.00, 200, and 400 ng/mL).
-
A minimum of 6 replicates per QC level should be prepared.
-
Aliquots of these QC samples will be shipped frozen on dry ice to Laboratory B.
-
-
Sample Analysis:
-
Both laboratories will analyze the cross-validation QC samples in a single analytical run.
-
Each laboratory must follow their respective validated Standard Operating Procedure (SOP) for the Risdiplam bioanalytical method. This includes sample preparation (e.g., protein precipitation), chromatographic separation, and mass spectrometric detection.
-
-
Data Analysis and Acceptance Criteria:
-
The mean concentration and coefficient of variation (CV%) for each QC level will be calculated by each laboratory.
-
The percentage difference between the mean concentrations obtained by the two laboratories for each QC level will be calculated.
-
The acceptance criterion for the cross-validation is that the percentage difference between the laboratories should not exceed 15% for at least two-thirds of the QC samples at each concentration level.
-
Visualizing Key Processes
To better understand the experimental and logical flow of the cross-validation process and the mechanism of action of Risdiplam, the following diagrams are provided.
A Head-to-Head Comparison: Risdiplam-d6 vs. Risdiplam-hydroxylate-d6 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Risdiplam (B610492), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two potential stable isotope-labeled internal standards: Risdiplam-d6 and Risdiplam-hydroxylate-d6. The selection between a deuterated parent drug and a deuterated metabolite as an internal standard has significant implications for the quantification of both the parent drug and its metabolites.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization. This guide will delve into the specific considerations for choosing between Risdiplam-d6 and this compound, supported by a discussion of experimental data and methodologies.
Executive Summary: Key Differences and Recommendations
| Feature | Risdiplam-d6 | This compound | Recommendation |
| Primary Use | Quantification of parent Risdiplam | Quantification of Risdiplam's hydroxylated metabolite | Use the corresponding internal standard for each analyte. |
| Analyte Tracking | Ideally tracks Risdiplam | Ideally tracks the hydroxylated metabolite | Separate internal standards provide more accurate results for each analyte. |
| Chromatographic Behavior | Co-elutes with Risdiplam | Co-elutes with the hydroxylated metabolite | Essential for effective compensation of matrix effects. |
| Ionization Efficiency | Similar to Risdiplam | Similar to the hydroxylated metabolite | Minimizes differential matrix effects. |
| Metabolic Stability | Not applicable (as it's the standard for the parent) | May be relevant if further metabolism of the hydroxylate occurs | Important for ensuring the standard's integrity throughout the analytical process. |
Performance Data: A Comparative Overview
Direct head-to-head comparative studies for Risdiplam-d6 and this compound are not publicly available. However, we can infer their performance based on a validated bioanalytical method for Risdiplam and its major metabolite, as well as established principles of using stable isotope-labeled internal standards. A study by Heinig et al. on the bioanalytical challenges of Risdiplam provides valuable insights into method performance. While the specific internal standards are not explicitly named, it is standard practice to use the corresponding deuterated analog for each analyte.
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of an analyte and its metabolite using their respective deuterated internal standards.
| Performance Metric | Risdiplam with Risdiplam-d6 (Expected) | Risdiplam Hydroxylate with this compound (Expected) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix dependent | Analyte and matrix dependent |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (% bias) | Within ±15% | Within ±15% |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the simultaneous quantification of Risdiplam and its hydroxylated metabolite in a biological matrix (e.g., plasma) using Risdiplam-d6 and this compound as internal standards.
Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and high-throughput capabilities.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of a working solution containing both Risdiplam-d6 and this compound.
-
Add a protein precipitating agent, such as acetonitrile (B52724) containing a stabilizer like ascorbic acid (to prevent degradation of the hydroxylated metabolite), in a 3:1 ratio (v/v) to the plasma volume.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate the analytes from matrix components and quantify them using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Risdiplam, Risdiplam-d6, the hydroxylated metabolite, and this compound.
-
Data Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical workflow for sample analysis and the rationale behind using a deuterated internal standard.
Caption: Bioanalytical workflow for Risdiplam and its metabolite.
Caption: Rationale for using corresponding deuterated internal standards.
Conclusion
The choice between Risdiplam-d6 and this compound as internal standards is dictated by the analyte being quantified. For the accurate measurement of Risdiplam, Risdiplam-d6 is the appropriate choice, as its physicochemical properties most closely mimic the parent drug. Similarly, for the quantification of the hydroxylated metabolite, this compound is the preferred internal standard. Using the corresponding deuterated analog for each analyte ensures optimal tracking throughout the analytical process, leading to more reliable and accurate bioanalytical data, which is crucial for pharmacokinetic and other drug development studies. When developing a simultaneous assay for both the parent drug and its metabolite, the inclusion of both deuterated internal standards is highly recommended to ensure the highest data quality.
References
Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. This guide provides a comprehensive, objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Internal standards are indispensable in quantitative bioanalysis for their ability to compensate for the inherent variability associated with sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by experimental variations in the same manner.[2] The two principal categories of internal standards employed are deuterated standards, which are chemically identical to the analyte with the substitution of one or more hydrogen atoms with deuterium, and non-deuterated or structural analogue standards, which possess a similar but not identical chemical structure.[3]
Performance Comparison: Deuterated Dominance in Bioanalysis
The scientific consensus, supported by extensive experimental evidence, strongly favors the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, for achieving the highest levels of assay performance.[4] This superiority is primarily attributed to the near-identical physicochemical properties of deuterated standards to the analyte, allowing for more effective compensation of matrix effects and other sources of variability.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the performance of deuterated versus non-deuterated internal standards based on key validation parameters.
Table 1: Impact of Internal Standard Type on Assay Precision
| Internal Standard Type | Analyte | Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 | ||
| Data adapted from a study comparing internal standards for everolimus (B549166) quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally exhibited slightly better precision (lower %CV) at the quality control (QC) levels.[4] |
Table 2: The Critical Role of a Deuterated Internal Standard in Complex Matrices
| Internal Standard | Accuracy (% Deviation) | Precision (%RSD) |
| With Deuterated IS | Within 25% | < 20% |
| Without IS | > 60% | > 50% |
| Data from a study on pesticide and mycotoxin analysis in cannabis matrices. This starkly illustrates the essential role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[4][5] |
Experimental Protocols: A Head-to-Head Evaluation
To objectively assess the performance of a deuterated versus a non-deuterated internal standard for a specific analyte, a rigorous validation experiment is necessary. The following is a detailed methodology for the evaluation of matrix effects, a critical parameter in bioanalytical method validation.
Objective:
To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and both internal standards in a suitable solvent. From these, prepare working solutions for spiking into the biological matrix.[4]
-
Preparation of Calibration Standards and Quality Controls: Prepare two sets of calibration standards and quality control (QC) samples at low, medium, and high concentrations by spiking the blank matrix with the analyte. One set will be utilized with the deuterated IS, and the other with the non-deuterated IS.[4]
-
Sample Preparation: For each set, spike the calibration standards, QCs, and blank matrix samples with the corresponding internal standard at a consistent concentration. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[4]
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.[4]
-
Matrix Effect Evaluation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte and internal standard in the reconstitution solvent at low and high QC concentrations.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and internal standard at the low and high QC concentrations.[6]
-
Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]
-
Calculation of IS-Normalized Matrix Factor: Calculate the matrix factor for the internal standard in the same manner. The IS-normalized MF is the ratio of the analyte MF to the IS MF.
-
Assessment: The coefficient of variation (CV) of the IS-normalized MF across the six matrix sources should be ≤15%. A lower CV indicates better compensation for the variability of the matrix effect.[2]
-
Mandatory Visualization: Workflows and Relationships
To further elucidate the concepts and processes discussed, the following diagrams are provided.
References
The Gold Standard for Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, supported by experimental data. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.[1]
In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results.[1] An internal standard (IS) is a compound of known concentration added to every sample to correct for these variations.[1] While various types of internal standards exist, SIL-ISs have emerged as the preferred choice, particularly in regulated bioanalysis, due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[1][2][3]
Unparalleled Compensation for Analytical Variability
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identity is the key to its superiority over other internal standards, such as structural analogs.
The primary advantages of using a SIL-IS include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological sample, are a major concern in LC-MS analysis.[4][5] Because a SIL-IS has virtually the same chemical properties and chromatographic retention time as the analyte, it experiences the same matrix effects.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to more accurate quantification.[6]
-
Compensation for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution. Analyte loss can occur at any of these stages. Since the SIL-IS is added at the beginning of the sample preparation process, it experiences the same physical and chemical stresses as the analyte, thus accurately correcting for any losses.[7]
-
Improved Accuracy and Precision: The switch from analogue internal standards to SIL-ISs for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results and improve the accuracy and precision for the analysis of both small and large molecules.[2][8]
Quantitative Data Comparison
The superior performance of SIL-ISs is evident in the quantitative data from various studies. The following tables summarize the typical performance differences between using a SIL-IS and a structural analog as an internal standard.
Table 1: Comparison of Key Performance Metrics
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS | Advantage of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | Consistently higher accuracy due to better compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | Significantly better precision as it tracks the analyte's behavior more closely. |
| Recovery Variability (%CV) | Low (<10%)[1] | Higher (>15%)[1] | More reliable tracking of the analyte's recovery throughout sample preparation. |
| Matrix Effect (% Difference) | Effectively compensated (<5% difference)[1] | Inconsistent compensation (>20% difference)[1] | Near-identical nature ensures it experiences the same matrix effects as the analyte. |
Table 2: Case Study - Quantification of Angiotensin IV in Rat Brain Dialysates
A study comparing a structural analogue and a SIL-IS for the quantification of angiotensin IV demonstrated the clear advantages of the latter.
| Parameter | Structural Analogue IS | Stable Isotope-Labeled IS |
| Improved Linearity | Yes | Yes |
| Improved Injection Repeatability | No | Yes |
| Improved Precision and Accuracy | No | Yes |
| Correction for Analyte Degradation | No | Yes |
Source: Adapted from a study on angiotensin IV quantification.[9]
Visualizing the Advantage
The logical basis for the superiority of SIL-ISs can be visualized as follows:
Caption: How a SIL-IS effectively compensates for analytical variability compared to a structural analog.
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[1] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and SIL-IS spiked into a clean solvent.
-
Set B: Blank matrix extract spiked with analyte and SIL-IS.
-
Set C: Matrix spiked with analyte and SIL-IS, then extracted.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A well-performing SIL-IS will show a matrix effect and recovery profile that is nearly identical to that of the analyte.
Workflow for Quantitative Analysis using SIL-IS
The following diagram illustrates a typical workflow for a targeted quantitative analysis using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for targeted quantification using a SIL-IS with LC-MS/MS.
Conclusion
While structural analogs can be used as internal standards, the experimental data and underlying scientific principles strongly support the use of stable isotope-labeled internal standards as the gold standard for quantitative mass spectrometry.[10] Their ability to closely mimic the analyte of interest throughout the entire analytical process provides unparalleled correction for matrix effects and sample preparation variability. This results in significantly improved accuracy, precision, and overall data reliability, which is paramount in research, clinical diagnostics, and drug development. Although the initial cost of a SIL-IS may be higher, the enhanced data quality and reduced need for repeat analyses often make it the more cost-effective choice in the long run.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. restek.com [restek.com]
Assessing the Purity of Risdiplam-hydroxylate-d6: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and isotopic purity of Risdiplam-hydroxylate-d6, a deuterated metabolite of the spinal muscular atrophy drug, Risdiplam (B610492). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of this compound in research and development settings. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data presented for comparative analysis.
Introduction to this compound and Purity Assessment
Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, leading to an increase in the production of functional SMN protein. Its major metabolite, N-hydroxy Risdiplam (M1), is pharmacologically inactive.[1][2][3][4] this compound is a stable isotope-labeled version of this metabolite, crucial for use as an internal standard in pharmacokinetic studies and for metabolic profiling. The introduction of deuterium (B1214612) atoms necessitates rigorous analytical characterization to confirm both chemical purity (the absence of other chemical entities) and isotopic purity (the degree of deuterium incorporation).
Impurities in pharmaceutical compounds can arise from the synthesis process (process-related impurities) or from the degradation of the substance over time.[5][6] For deuterated compounds, impurities can also include species with incomplete deuteration. Therefore, a robust analytical strategy is required to identify and quantify all potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, confirmation of isotopic labeling, or routine quality control. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and NMR spectroscopy for the analysis of this compound.
Table 1: Comparison of Quantitative Performance for Chemical Purity Assessment
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Typical LOD | ~0.05% | ~0.005% |
| Typical LOQ | ~0.15% | ~0.015% |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Specificity | Good for known impurities with chromophores. May have co-elution issues with unknown impurities. | Excellent, highly specific due to mass detection. Can distinguish between compounds with the same retention time but different masses. |
Table 2: Comparison of Capabilities for Isotopic Purity and Structural Confirmation
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Precise mass measurement to determine elemental composition and isotopic distribution. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural information. |
| Isotopic Purity Assessment | Provides the overall degree of deuteration by analyzing the isotopic pattern. | Provides site-specific information on deuterium incorporation. Quantitative NMR (qNMR) can determine absolute purity.[1][7][8][9][10] |
| Structural Confirmation | Confirms molecular weight. Fragmentation patterns can provide structural clues. | Provides detailed structural information, including the connectivity of atoms and stereochemistry. |
| Key Advantages | High sensitivity and ability to analyze complex mixtures. | Non-destructive technique that provides unambiguous structural information and can be used for absolute quantification without a specific reference standard for the analyte. |
| Key Limitations | Does not provide information on the specific location of the deuterium labels. | Lower sensitivity compared to MS. May require higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound to quantify the main component and known impurities that possess a UV chromophore.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for the trace-level quantification of impurities and for the analysis of this compound in biological matrices.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water with 2 mM ammonium (B1175870) acetate) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer Settings:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential impurities need to be determined. For example, for a related compound, Risperidone, transitions have been established.[11]
-
-
Sample Preparation: For purity analysis, dissolve the sample in a suitable solvent. For bioanalysis, a protein precipitation step is typically used.[2][4] Due to the potential instability of the hydroxylated metabolite, the addition of a stabilizer like ascorbic acid to the sample is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural confirmation of this compound and for determining the site and level of deuterium incorporation. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
¹H NMR: To identify and quantify residual protons at the deuterated positions and to assess overall chemical purity.
-
²H NMR: To directly observe the deuterium signals and confirm the positions of deuteration.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete structural assignment.
-
qNMR: For absolute purity determination, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[1][7][8][9][10]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes relevant to the analysis of this compound.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. longdom.org [longdom.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. rssl.com [rssl.com]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. sphinxsai.com [sphinxsai.com]
A Guide to Inter-Laboratory Variability in Risdiplam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods for Risdiplam (B610492) quantification, with a focus on the consistency and variability observed between different laboratories. The information is compiled from published research to assist in the establishment and validation of reliable bioanalytical assays for this therapeutic agent.
Comparative Analysis of Risdiplam Quantification Methods
The primary method for Risdiplam quantification in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples such as plasma, urine, and tissues.[1][2][3] While comprehensive multi-laboratory round-robin trials are not extensively published, available data from cross-validation studies provide insights into inter-laboratory performance.
A key study highlighted the successful transfer and cross-validation of two bioanalytical assays (for pharmacokinetic and plasma protein binding studies) between two laboratories.[4] The results from this cross-validation serve as a benchmark for inter-laboratory agreement in Risdiplam analysis.
Quantitative Data Summary
The following table summarizes the reported inter-laboratory and intra-laboratory precision and accuracy for Risdiplam quantification.
| Parameter | Risdiplam | M1 Metabolite | Acceptance Criteria | Reference |
| Inter-Laboratory Cross-Validation (Spiked QCs) | [4] | |||
| QC Concentration Range | Not Specified | Not Specified | ||
| All QCs within % of nominal concentration | ±15% | ±15% | ±15% | [4] |
| Bias of Mean Accuracies | -2.7% to 8.5% | -1.8% to 4.7% | Not Specified | [4] |
| Intra- and Inter-Batch (Single Laboratory) | [1][5] | |||
| Precision (CV%) | Within ±15% | Not Reported | Within ±15% | [1][5] |
| Accuracy | Within ±15% | Not Reported | Within ±15% | [1][5] |
| Inter-Assay (Single Laboratory) | [6] | |||
| Precision (% CV) of QC samples (Plasma) | ≤6.6% | Not Reported | Not Specified | [6] |
| Precision (% CV) of QC samples (Urine) | ≤6.5% | Not Reported | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following protocols are based on methods described in the literature for the quantification of Risdiplam.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Risdiplam from biological matrices.[1][3]
-
Objective: To remove proteins from the biological sample that can interfere with the analysis.
-
Procedure:
-
Aliquot a known volume of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add a precipitating agent, typically a cold organic solvent like acetonitrile (B52724) or methanol, in a specified ratio (e.g., 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for a set amount of time (e.g., 1 minute) to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest (Risdiplam) for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is the core analytical technique for the sensitive and selective quantification of Risdiplam.[1][2][3]
-
Objective: To separate Risdiplam from other components in the sample extract and to detect and quantify it with high specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase column, such as a Phenomenex Kinetex XB C18.[1][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[1][5]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity. This involves monitoring a specific precursor ion to product ion transition for Risdiplam and its internal standard.
-
Specific Transitions: The exact mass-to-charge ratio (m/z) for the precursor and product ions for Risdiplam and the internal standard need to be optimized on the specific mass spectrometer being used.
-
Visualizations
Risdiplam's Mechanism of Action: SMN2 Pre-mRNA Splicing Modification
Caption: Risdiplam modifies the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.
Experimental Workflow for Inter-Laboratory Comparison
Caption: A standardized workflow is essential for assessing inter-laboratory variability in Risdiplam quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under FDA & EMA Guidelines
For researchers, scientists, and drug development professionals in the fast-paced world of bioanalysis, the choice and implementation of an internal standard (IS) is a critical decision with far-reaching implications for data integrity and regulatory acceptance. This guide provides an objective comparison of internal standard methodologies, underpinned by the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The primary role of an internal standard is to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative data.[1] The ICH M10 guideline, adopted by the FDA and EMA, provides a unified framework for the validation and application of bioanalytical methods, with a strong emphasis on the appropriate use of internal standards.[1][2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies and the scientific community widely recognize Stable Isotope-Labeled (SIL) internal standards as the preferred choice, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).[3][4] A SIL-IS is a synthetic version of the analyte where one or more atoms are replaced by their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This subtle modification makes it distinguishable by the mass spectrometer while being chemically and physically almost identical to the analyte.
In contrast, a structural analog internal standard is a molecule with a similar, but not identical, chemical structure to the analyte. While often more accessible and less expensive, they may not fully mimic the analyte's behavior during extraction, chromatography, and ionization.[5]
The diagram below illustrates the decision-making process for selecting an appropriate internal standard.
Performance Comparison: SIL-IS vs. Structural Analog IS
Experimental data consistently demonstrates the superior performance of SIL-IS in mitigating analytical variability. The following table summarizes key performance parameters.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Variable | SIL-IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.[6] Structural analogs may have different retention times and ionization characteristics. |
| Recovery Variability (%CV) | Typically <10% | Can be >15% | Near-identical physicochemical properties ensure the SIL-IS tracks the analyte's recovery more reliably throughout sample preparation.[3] |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | Better compensation for variability leads to more accurate quantification. |
| Precision (%CV) | Typically <10% | Can be >15% | Consistent tracking of the analyte reduces the variability between measurements. |
Experimental Protocols for Internal Standard Evaluation
To ensure the suitability of a selected internal standard, rigorous experimental validation is mandatory. The following are detailed methodologies for key experiments as recommended by regulatory guidelines.
Internal Standard Interference Check
Objective: To confirm that the internal standard does not interfere with the measurement of the analyte and vice versa.
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLQ concentration and the internal standard at its working concentration.
-
Analyze these samples using the bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[7]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[7]
The workflow for this experiment is depicted below.
Evaluation of Internal Standard Response Variability
Objective: To monitor the consistency of the internal standard response across an analytical run to identify potential issues with sample processing or instrument performance.
Protocol:
-
During routine sample analysis, plot the internal standard response for all calibration standards, quality control (QC) samples, and unknown study samples in the order of injection.
-
Visually inspect the plot for any significant trends, drifts, or abrupt changes in the IS response.
-
Establish a standard operating procedure (SOP) with pre-defined criteria for acceptable IS response variability. A common practice is to set acceptance limits, for example, 50% to 150% of the mean IS response of the calibration standards and QCs.[2][8]
Investigation and Action:
-
If the IS response of a study sample falls outside the pre-defined range, it may indicate an issue with that specific sample (e.g., incorrect spiking, matrix effects).[9]
-
A consistent drift in the IS response across the run may suggest an instrument-related problem.[9]
-
Any significant variability should trigger an investigation to determine the root cause and its potential impact on the accuracy of the results.[10] Reanalysis of the affected samples may be required.[9]
The logical flow for evaluating IS response is shown in the following diagram.
Conclusion
The harmonized regulatory landscape under the ICH M10 guideline simplifies the requirements for internal standard use in bioanalysis. The evidence strongly supports the use of stable isotope-labeled internal standards as the gold standard for achieving high-quality, reliable, and globally acceptable bioanalytical data. While structural analogs can be a viable alternative when a SIL-IS is not available, they require more rigorous validation to ensure they adequately track the analyte. By adhering to the principles of careful selection, consistent application, and diligent monitoring of the internal standard, researchers can ensure the integrity of their bioanalytical results and contribute to the successful development of new therapeutics.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. en.cmicgroup.com [en.cmicgroup.com]
- 9. fda.gov [fda.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of LC Columns for Risdiplam Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of different Liquid Chromatography (LC) columns for the analysis of Risdiplam (B610492), a key therapeutic for spinal muscular atrophy. The selection of an appropriate LC column is critical for achieving accurate, robust, and efficient analytical methods for drug quantification and impurity profiling. This document summarizes key performance data, details experimental protocols, and offers insights into selecting the optimal column for your analytical needs.
Introduction to Risdiplam Analysis
Risdiplam is a small molecule that requires sensitive and selective analytical methods for its determination in various matrices, including pharmaceutical formulations and biological samples.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice for Risdiplam analysis.[1][2][3] The heart of these methods lies in the selection of the analytical column, which dictates the separation efficiency, resolution, and overall analysis time. The most commonly employed stationary phase for Risdiplam analysis is C18-modified silica (B1680970), a versatile reversed-phase material.[1][2][3] However, alternative phases such as Phenyl-Hexyl may offer different selectivity and advantages in specific applications.
Comparative Data on LC Column Performance
The following table summarizes the performance characteristics of a commonly used C18 column for Risdiplam analysis. While direct comparative studies with other columns for Risdiplam are limited in the public domain, the data for the C18 column serves as a benchmark. The potential performance of a Phenyl-Hexyl column is also discussed based on its general chromatographic properties.
| Parameter | Phenomenex Kinetex XB-C18 | Potential Performance of Phenyl-Hexyl Column |
| Stationary Phase Chemistry | Octadecylsilane (C18) bonded to a solid-core silica particle. | Phenyl-Hexyl groups bonded to a silica support. |
| Primary Separation Mechanism | Hydrophobic (van der Waals) interactions.[4] | π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[4][5] |
| Reported Run Time | Approximately 6.5 minutes (gradient elution).[2][3] | Potentially similar or slightly different depending on the specific method conditions. |
| Selectivity for Risdiplam | High, as demonstrated in validated methods for its quantification in biological matrices.[1][2][3] | May offer alternative selectivity, particularly for separating Risdiplam from structurally similar impurities or metabolites containing aromatic rings.[6] |
| Potential Advantages | Well-established for Risdiplam analysis, providing robust and reliable performance.[1][2][3] | Can provide enhanced resolution for aromatic compounds and may resolve peaks that co-elute on a C18 column.[5][6] |
| Potential Disadvantages | May have limitations in differentiating between compounds with very similar hydrophobicity. | Retention can be less than C18 for non-aromatic compounds.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the key experimental parameters for Risdiplam analysis using a C18 column, as compiled from published literature.
Sample Preparation (for Biological Samples)
A protein precipitation method is commonly used for the extraction of Risdiplam from biological matrices like plasma or serum.[1][2][3]
-
To a small volume of the biological sample (e.g., 50 µL), add a larger volume of a cold organic solvent (e.g., 150 µL of acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the mixture at a high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte of interest (Risdiplam).
-
The supernatant may be directly injected into the LC-MS/MS system or further diluted if necessary.
Liquid Chromatography Method (UPLC-MS/MS)
-
Column: Phenomenex Kinetex XB-C18 (specific dimensions, e.g., 100 x 2.1 mm, 1.7 µm, can be selected based on the instrument and desired flow rate).[2][3]
-
Mobile Phase A: An aqueous solution with a small amount of an additive to improve peak shape and ionization, such as 0.1% formic acid in water.
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol, with a similar additive (e.g., 0.1% formic acid).
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is then increased over several minutes to elute Risdiplam and any related compounds. A representative gradient could be:
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-6 min: Hold at 90% B
-
6-6.5 min: Return to 10% B
-
6.5-8 min: Re-equilibration at 10% B
-
-
Flow Rate: Dependent on the column internal diameter, typically in the range of 0.3-0.6 mL/min for a 2.1 mm ID column.
-
Column Temperature: Controlled, for example, at 40 °C, to ensure reproducible retention times.
-
Injection Volume: A small volume, typically 1-5 µL.
Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is effective for Risdiplam.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for Risdiplam would be monitored.
Logical Workflow for LC Column Performance Evaluation
The following diagram illustrates a systematic approach to evaluating and comparing the performance of different LC columns for a specific analytical method.
Caption: A logical workflow for the systematic evaluation of different LC columns.
Conclusion
For the analysis of Risdiplam, C18 columns, particularly those with solid-core particle technology, have been demonstrated to provide excellent performance, making them a reliable first choice for method development.[1][2][3] However, when challenges such as co-elution with impurities or matrix components arise, exploring alternative selectivities offered by columns like Phenyl-Hexyl is a prudent strategy. The π-π interaction capabilities of Phenyl-Hexyl columns can offer unique advantages in separating aromatic molecules like Risdiplam from closely related substances.[4][5][6] A systematic evaluation of different column chemistries, as outlined in the workflow above, will ultimately lead to the development of a robust and reliable analytical method tailored to the specific requirements of the Risdiplam analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Risdiplam Extraction from Plasma: Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction
For researchers, scientists, and drug development professionals, the accurate quantification of Risdiplam (B610492) in plasma is critical for pharmacokinetic and pharmacodynamic studies. The choice of sample preparation method is a pivotal step that directly impacts the reliability and sensitivity of bioanalytical assays. This guide provides an objective comparison of three common extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by experimental data to inform the selection of the most suitable method for your research needs.
While Protein Precipitation is a frequently documented method for Risdiplam, this guide will also explore the principles and expected performance of SPE and LLE as viable alternatives, offering a broader perspective for method development.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the different extraction methods. Data for Protein Precipitation is specific to Risdiplam where available, while data for Solid-Phase Extraction and Liquid-Liquid Extraction are representative of performance for similar small molecules in plasma and are included to provide a comparative benchmark.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | >90% (for similar analytes)[1] | 90-110%[2] | 88% - 105%[3] |
| Matrix Effect | Generally higher[3] | Low and consistent[2] | Generally lower than PPT[3] |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL (Risdiplam)[4][5] | 0.1 ng/mL (representative)[6] | Not specified |
| Process Efficiency | High-throughput, rapid[3] | Can be automated, faster than LLE[7] | More time-consuming and labor-intensive[3] |
| Selectivity | Lower, non-selective[3] | High, tunable selectivity[7] | Higher than PPT[3] |
| Cost | Lower[3] | Higher (consumables) | Higher (solvent volume)[3] |
Experimental Workflows
The following diagram illustrates the general experimental workflows for Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction.
Detailed Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[3]
Protocol for Risdiplam Extraction using PPT:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 250 µL of acetonitrile (B52724) to the plasma sample.
-
Vortex the mixture thoroughly for approximately 5 seconds.
-
Centrifuge the mixture for 2 minutes at 14,800 rpm to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
For further cleanup, the supernatant can be filtered through a 0.2 µm syringe filter.
-
The filtered supernatant is then ready for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[7] It offers cleaner extracts compared to PPT, which can lead to reduced matrix effects and improved sensitivity.[8]
Representative Protocol for Small Molecule Extraction using SPE:
-
Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Flush the cartridge with a solvent similar in composition to the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. The analyte and some endogenous components will be retained on the sorbent.
-
Washing: Pass a specific wash solution through the cartridge to remove weakly bound interferences while the analyte of interest remains bound to the sorbent.
-
Elution: Elute the analyte from the cartridge using a strong solvent that disrupts the interaction between the analyte and the sorbent.
-
Post-Elution: The eluate may be evaporated and reconstituted in a suitable solvent for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] This method can provide cleaner extracts than PPT and is particularly useful for analytes that are not amenable to SPE.[9]
Representative Protocol for Small Molecule Extraction using LLE:
-
To a known volume of plasma (e.g., 500 µL), add an internal standard.
-
Add a specific volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The choice of solvent depends on the polarity of the analyte.
-
Adjust the pH of the aqueous phase to ensure the analyte is in a neutral, unionized state to facilitate its transfer into the organic phase.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic solvent.
-
Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Carefully aspirate the organic layer containing the analyte.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for injection into the analytical instrument.
Discussion and Conclusion
The selection of an appropriate extraction method is a critical decision in the bioanalysis of Risdiplam and other therapeutic agents.
Protein Precipitation is favored for its speed, simplicity, and high-throughput capabilities, making it suitable for early-stage drug discovery and screening where a large number of samples need to be processed quickly.[3] However, its non-selective nature can lead to significant matrix effects, potentially impacting the accuracy and precision of the assay.[3]
Solid-Phase Extraction offers superior selectivity and produces cleaner extracts, which is advantageous for methods requiring high sensitivity and minimal matrix interference.[7] The ability to use different sorbents and elution solvents provides a high degree of flexibility in method development. Although more time-consuming and costly than PPT due to the price of consumables, it can be automated for higher throughput.[7]
Liquid-Liquid Extraction provides a good balance between selectivity and cost. It is generally more selective than PPT, resulting in cleaner extracts and reduced matrix effects.[3] However, it is more labor-intensive and time-consuming than PPT and can be challenging to automate. The use of larger volumes of organic solvents also raises environmental and safety concerns.[7]
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. specartridge.com [specartridge.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Establishing Linearity and LLOQ for Risdiplam Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioanalytical methods for establishing linearity and the Lower Limit of Quantitation (LLOQ) for a Risdiplam (B610492) assay. The performance of the Risdiplam assay is compared with alternative assays for other Spinal Muscular Atrophy (SMA) therapeutics, namely Nusinersen and a representative small molecule, Branaplam. This document is intended to offer objective insights supported by experimental data to aid researchers in the selection and development of robust bioanalytical methods.
Data Presentation: Comparison of Assay Parameters
The following tables summarize the key quantitative parameters for bioanalytical assays of Risdiplam and its alternatives. These values are essential for evaluating the sensitivity and linear range of each method.
Table 1: Risdiplam Assay Parameters
| Parameter | Assay 1 | Assay 2 |
| Linear Range | 1.95 - 125.00 ng/mL[1][2] | 0.250 - 250 ng/mL[3] |
| LLOQ | 1.95 ng/mL[1][2] | 0.250 ng/mL[3] |
| Matrix | Human Serum[1][2] | Human Plasma, Urine[3] |
| Sample Preparation | Protein Precipitation[1][2][4][5] | Not specified |
| Instrumentation | UHPLC-MS/MS[1][2] | LC-MS/MS[3] |
Table 2: Nusinersen Assay Parameters
| Parameter | Assay 1 | Assay 2 |
| Linear Range | 5.00 - 1000 ng/mL (Plasma)[6][7] | 0.05 - 50 ng/mL (Plasma)[8] |
| 2.00 - 400 ng/mL (CSF)[6][7] | ||
| LLOQ | 5.00 ng/mL (Plasma)[6][7] | 0.05 ng/mL (Plasma)[8] |
| 2.00 ng/mL (CSF)[6][7] | ||
| Matrix | Human Plasma, CSF[6][7] | Human Plasma[8] |
| Sample Preparation | Protein Precipitation[6][7] | Liquid-Liquid Extraction[8] |
| Instrumentation | LC-MS/MS[6][7] | UHPLC-HRAM-MS[8] |
Table 3: Representative Branaplam Assay Parameters (Hypothetical)
| Parameter | Representative Assay |
| Linear Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| Instrumentation | LC-MS/MS |
Experimental Protocols
This section details the methodologies for establishing linearity and LLOQ for a Risdiplam assay, with a comparative protocol for a Nusinersen assay.
Protocol 1: Establishing Linearity and LLOQ for a Risdiplam LC-MS/MS Assay
This protocol is a composite based on common practices for small molecule bioanalysis and published information on Risdiplam assays.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solution: Prepare a primary stock solution of Risdiplam in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Serially dilute the stock solution with a mixture of organic solvent and water to create working solutions at various concentrations.
-
Calibration Standards: Spike blank human plasma with the working solutions to prepare a minimum of six to eight non-zero calibration standards covering the expected linear range (e.g., 0.250 to 250 ng/mL).[3] Include a blank (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
2. Sample Preparation (Protein Precipitation): [1][2][4][5]
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of a precipitation agent (e.g., acetonitrile) containing the internal standard.
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect Risdiplam and its internal standard.
4. Linearity Assessment:
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
5. LLOQ Determination:
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[3]
-
Analyze at least five replicates of the LLOQ sample.
-
The precision (%CV) should not exceed 20%.
-
The accuracy should be within 80-120% of the nominal concentration.
-
The analyte signal at the LLOQ should be at least five times the signal of a blank sample.
Protocol 2: Establishing Linearity and LLOQ for a Nusinersen LC-MS/MS Assay
This protocol is based on published methods for the quantification of the antisense oligonucleotide Nusinersen.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solution: Prepare a primary stock solution of Nusinersen in nuclease-free water.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions.
-
Calibration Standards: Spike blank human plasma or CSF with the working solutions to create calibration standards covering the desired range (e.g., 5.00 to 1000 ng/mL in plasma).[6][7]
-
Quality Control (QC) Samples: Prepare QC samples at LLOQ, low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation): [6][7]
-
To a plasma or CSF sample, add a precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to remove precipitated proteins.
-
The supernatant is then further processed or directly injected for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable column (e.g., Acquity UPLC Xbridge C18) with a gradient elution using mobile phases containing ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) to improve retention and peak shape of the oligonucleotide.[6][7]
-
Mass Spectrometry: Employ a tandem mass spectrometer in negative ion MRM mode using electrospray ionization (ESI).[6][7]
4. Linearity and LLOQ Assessment:
-
The procedures for assessing linearity and LLOQ are analogous to those described for the Risdiplam assay, following regulatory guidelines for precision and accuracy.
Visualizations
The following diagrams illustrate the key workflows in establishing a robust bioanalytical assay.
References
- 1. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an LC-MS/MS Assay for Quantitative Analysis of Nusinersen in Human CSF and Plasma [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Bioanalytical Method Validation of Risdiplam: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and pharmacodynamic data. This guide provides a detailed comparison of the accuracy and precision criteria for the bioanalytical method of Risdiplam, a small molecule splicing modifier for the treatment of spinal muscular atrophy (SMA), with an alternative therapeutic agent, Nusinersen, an antisense oligonucleotide also used for SMA.
This comparison adheres to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
Regulatory Framework for Accuracy and Precision
Bioanalytical method validation is essential to demonstrate that a method is suitable for its intended purpose.[1] For accuracy and precision, the regulatory guidelines establish clear acceptance criteria.
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.
Precision measures the degree of scatter between a series of measurements of the same sample and is typically expressed as the coefficient of variation (CV).
According to the ICH M10 guideline, for a bioanalytical method to be considered valid, the following criteria for accuracy and precision must be met:
-
The mean accuracy should be within ±15% of the nominal concentration for quality control (QC) samples.
-
The precision (CV) should not exceed 15% for QC samples.
-
For the Lower Limit of Quantification (LLOQ), both accuracy and precision should be within ±20%.
Comparative Analysis of Bioanalytical Methods
This guide compares the validated bioanalytical method for Risdiplam with that of Nusinersen. Both drugs are pivotal in the treatment of SMA but represent different therapeutic modalities—a small molecule and an antisense oligonucleotide, respectively. This comparison highlights the performance of the analytical methods used for their quantification in biological matrices.
Risdiplam Bioanalytical Method Performance
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of Risdiplam in human serum.[2][3] This method is crucial for therapeutic drug monitoring to manage potential toxicities and to supervise dosing regimens.[2] The validation of this method demonstrated that the intra- and inter-batch precision and accuracy were within the acceptable limit of ±15%.[2][3]
Table 1: Summary of Accuracy and Precision Data for Risdiplam Bioanalytical Method
| Analyte | Matrix | Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Risdiplam | Human Serum | UHPLC-MS/MS | LLOQ (1.95 ng/mL) | < 15 | < 15 | ± 15 | ± 15 |
| Low QC | < 15 | < 15 | ± 15 | ± 15 | |||
| Medium QC | < 15 | < 15 | ± 15 | ± 15 | |||
| High QC (125 ng/mL) | < 15 | < 15 | ± 15 | ± 15 |
Note: The specific percentage values for each QC level were not detailed in the abstract, but were stated to be within the ±15% acceptance criteria as per regulatory guidelines.
Nusinersen Bioanalytical Method Performance
As an alternative for comparison, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nusinersen in human plasma and cerebrospinal fluid (CSF) is presented. This method is vital for understanding the pharmacokinetics of this antisense oligonucleotide.
Table 2: Summary of Accuracy and Precision Data for Nusinersen Bioanalytical Method in Human Plasma
| Analyte | Matrix | Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Nusinersen | Human Plasma | LC-MS/MS | LLOQ (5.00 ng/mL) | 4.2 | 5.8 | -3.0 | -1.4 |
| Low QC (10.0 ng/mL) | 3.5 | 4.9 | -1.5 | 0.2 | |||
| Medium QC (100 ng/mL) | 2.8 | 3.7 | 1.2 | 2.1 | |||
| High QC (800 ng/mL) | 2.5 | 3.1 | 2.5 | 3.3 |
Data extracted from a representative validation study.
Experimental Protocols
The successful validation of a bioanalytical method relies on a meticulously designed and executed experimental protocol. Below are the detailed methodologies for determining accuracy and precision for a small molecule like Risdiplam, based on established LC-MS/MS methods.
Accuracy and Precision Determination Protocol
-
Preparation of Quality Control (QC) Samples:
-
Prepare at least four levels of QC samples in the same biological matrix as the study samples (e.g., human plasma or serum). These should include:
-
LLOQ: At the lower limit of the intended analytical range.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: Near the center of the calibration curve.
-
High QC: At least 75% of the Upper Limit of Quantification (ULOQ).
-
-
The analyte should be spiked from a separate stock solution than that used for the calibration standards.
-
-
Intra-day (Within-run) Accuracy and Precision Assessment:
-
Analyze a minimum of five replicates of each QC level in a single analytical run.
-
The run should also include a full calibration curve.
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Accuracy Calculation: Determine the mean concentration for each QC level and express it as a percentage of the nominal concentration (% Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100).
-
Precision Calculation: Calculate the coefficient of variation (%CV = [Standard Deviation / Mean Measured Concentration] * 100) for the replicate measurements at each QC level.
-
-
Inter-day (Between-run) Accuracy and Precision Assessment:
-
Repeat the analysis of the QC samples on at least three different days.
-
Each run should be performed by at least two different analysts if possible to assess intermediate precision.
-
Calculate the overall mean concentration, standard deviation, and CV for each QC level across all runs.
-
Accuracy Calculation: Determine the overall mean concentration for each QC level and express it as a percentage of the nominal concentration.
-
Precision Calculation: Calculate the overall CV for the replicate measurements at each QC level across all runs.
-
-
Acceptance Criteria Evaluation:
-
Compare the calculated accuracy (% Bias) and precision (%CV) values against the regulatory acceptance criteria (±15% for QCs, ±20% for LLOQ).
-
If the criteria are met, the method is considered accurate and precise.
-
Workflow and Process Visualization
To better illustrate the logical flow of a bioanalytical method validation with a focus on accuracy and precision, the following diagram is provided.
Caption: Workflow of bioanalytical method validation focusing on accuracy and precision.
References
Safety Operating Guide
Proper Disposal of Risdiplam-hydroxylate-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Risdiplam-hydroxylate-d6, a deuterated metabolite of Risdiplam used in pharmacokinetic studies. As a stable, non-radioactive isotopically labeled compound, its disposal protocol aligns with that of the parent compound and general laboratory chemical waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as non-hazardous pharmaceutical waste, unless otherwise specified by local regulations or the presence of other hazardous materials in the waste stream.
-
Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
Segregate waste containing this compound from other laboratory waste streams, such as sharps, biological waste, and radioactive waste.
-
Use a dedicated, clearly labeled, and sealed container for the collection of this compound waste.
-
-
Waste Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Indicate any other solvents or materials present in the waste mixture.
-
Attach a hazardous waste tag if required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including the information from the container label.
-
-
Recommended Disposal Method:
-
The preferred method for the disposal of pharmaceutical waste is incineration at a licensed facility.[1] This ensures the complete destruction of the compound.
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Specifically, Subpart P of the RCRA provides regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[1] A key provision of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.[1] While Risdiplam is not typically classified as a hazardous waste, it is best practice to avoid sewer disposal for all pharmaceutical compounds to prevent environmental contamination.
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table summarizes key information for the parent compound, Risdiplam. This data is essential for a comprehensive understanding of the compound's characteristics relevant to safety and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₇O | PubChem |
| Molecular Weight | 401.5 g/mol | PubChem |
| CAS Number | 1825352-65-5 | PubChem |
| Solubility | Insoluble in water | Selleck Chemicals |
Experimental Protocols and Signaling Pathways
Risdiplam is a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier. It acts by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7, which leads to the production of a full-length, functional SMN protein. This is particularly relevant in the treatment of Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of the SMN protein.
Below is a logical workflow for the handling and disposal of this compound in a research setting.
The following diagram illustrates the general principle of pharmaceutical waste management, emphasizing the importance of proper segregation and disposal routes.
References
Essential Safety and Logistical Information for Handling Risdiplam-hydroxylate-d6
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Risdiplam-hydroxylate-d6 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the SDS for the parent compound, Risdiplam, and best practices for handling potent active pharmaceutical ingredients (APIs) and deuterated compounds.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-resistant Gloves | Inspected prior to use. Standard BS EN 374:2003 compliant gloves are a minimum requirement.[2] |
| Body | Laboratory Coat/Impervious Clothing | Fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory | Respirator | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[3] In case of significant aerosol generation, a self-contained breathing apparatus may be necessary.[1] |
Operational Plans: Safe Handling and Storage
Adherence to strict operational protocols is crucial to prevent contamination and accidental exposure.
Engineering Controls:
-
Ventilation: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area.[1]
-
Containment: For tasks involving powdered forms of the compound, such as reconstitution or weighing, a chemical fume hood, biological safety cabinet (BSC), or other containment primary engineering control (C-PEC) is mandatory to prevent the liberation of aerosols.[4]
Handling Procedures:
-
Avoid Contact: Direct contact with the skin, eyes, and mucous membranes should be strictly avoided.[5][6]
-
Avoid Inhalation: Do not breathe dust or aerosols of the compound.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks and at the end of the workday.[1][4] Contaminated work clothing should not be allowed out of the workplace.[4]
Storage:
-
Container: Keep the compound in a tightly closed, labeled container.
-
Conditions: Store in a dry, well-ventilated place, protected from light and moisture.[5] For deuterated compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent isotopic exchange.[3]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound should be treated as a hazardous chemical waste.
-
Disposal Method: The primary recommended method of disposal is through a licensed hazardous material disposal company.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[3]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, lab coats, and bench paper, should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Prohibitions: Do not dispose of this compound down the drain or in the regular trash.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Logical Relationship for Emergency Response
This diagram outlines the logical steps to take in an emergency situation involving exposure to this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 5. Buy this compound (EVT-12509980) [evitachem.com]
- 6. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
